HKOH-1r
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2',7'-dichloro-3'-hydroxy-6'-(4-hydroxy-3,5-diiodophenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one;methyl 2-[acetyl-(2-methoxy-2-oxoethyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12Cl2I2O6.C8H13NO5/c27-16-7-14-21(9-20(16)31)35-22-10-23(34-11-5-18(29)24(32)19(30)6-11)17(28)8-15(22)26(14)13-4-2-1-3-12(13)25(33)36-26;1-6(10)9(4-7(11)13-2)5-8(12)14-3/h1-10,31-32H;4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPOZCLVPZPUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)OC)CC(=O)OC.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)OC6=CC(=C(C(=C6)I)O)I)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25Cl2I2NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
948.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HKOH-1r: A Technical Guide to its Mechanism of Action and Application as a Hydroxyl Radical Probe
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed technical overview of HKOH-1r, a fluorescent probe designed for the specific detection of hydroxyl radicals (•OH) in cellular environments. It covers the core mechanism of action, key performance data, and detailed protocols for its application in cell-based assays.
Introduction
The hydroxyl radical (•OH) is the most reactive and one of the most damaging reactive oxygen species (ROS) generated during aerobic metabolism and in response to environmental stressors.[1][2] Due to its extremely short half-life and high reactivity, detecting and quantifying •OH in living systems is technically challenging. This compound is a highly sensitive and selective fluorescent probe developed to address this need. It is a derivative of the HKOH-1 probe, specifically engineered for enhanced cellular uptake and retention, making it a valuable tool for investigating the role of •OH in various physiological and pathological processes.[1][2]
Core Mechanism of Action
The detection mechanism of this compound is based on a specific chemical reaction with the hydroxyl radical, which transforms the probe from a non-fluorescent state to a highly fluorescent state. This "off-on" response provides a high signal-to-noise ratio for sensitive detection.
The core of the probe is a fluorophore whose fluorescence is initially quenched. One report suggests the presence of a diiodophenol group that acts as a quencher.[1] This group also provides steric hindrance that prevents the probe from reacting with other, less reactive oxidants, thereby ensuring high selectivity for the hydroxyl radical. Upon reaction with the highly reactive •OH, this quenching group is cleaved, leading to the formation of a larger π-conjugated system. This structural change restores the molecule's fluorescence, emitting a bright green signal that can be quantified.
Caption: Reaction mechanism of the this compound fluorescent probe.
Data Presentation
This compound exhibits photophysical properties ideal for cell imaging applications, including excitation and emission in the visible spectrum, which minimizes cellular autofluorescence and phototoxicity.
Photophysical and Performance Characteristics
| Property | Value | Reference |
| Excitation Maximum (λex) | ~500 nm | |
| Emission Maximum (λem) | ~520 nm | |
| Signal Response | Green Fluorescence | |
| Selectivity | High for •OH over other ROS |
Specificity Profile
This compound demonstrates superior selectivity for hydroxyl radicals over other biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS).
| Species | Reactivity with this compound |
| Hydroxyl Radical (•OH) | High |
| Superoxide (O₂⁻) | Negligible |
| Hydrogen Peroxide (H₂O₂) | Negligible |
| Hypochlorite (OCl⁻) | Negligible |
| Peroxynitrite (ONOO⁻) | Negligible |
| Nitric Oxide (NO) | Negligible |
| Singlet Oxygen (¹O₂) | Negligible |
Note: This table is a qualitative summary based on descriptions of "superior selectivity." Quantitative fold-change data from the primary literature was not accessible.
Experimental Protocols
The following are detailed protocols for the application of this compound in detecting intracellular hydroxyl radicals using fluorescence microscopy and flow cytometry.
Reagent Preparation
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Stock Solution (10 mM): Dissolve 1 mg of this compound in 135 µL of anhydrous DMSO.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution (1-10 µM): On the day of the experiment, dilute the 10 mM stock solution into a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to the desired final concentration (typically between 1-10 µM). The optimal concentration may vary by cell type and experimental conditions.
Protocol for Staining Adherent Cells
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Cell Culture: Plate adherent cells on sterile coverslips or in a multi-well imaging plate and culture until they reach the desired confluency.
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Remove Medium: Aspirate the cell culture medium.
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Wash: Wash the cells once with warm PBS.
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Staining: Add the this compound working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.
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Induce •OH Production (Optional): If studying induced oxidative stress, add the stimulus (e.g., Fenton reagents, UV irradiation) during or after the probe incubation period according to the specific experimental design.
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Wash: Remove the staining solution and wash the cells two to three times with warm PBS or serum-free medium.
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Imaging: Immediately image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~500 nm, Emission: ~520 nm).
Protocol for Staining Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension at 400 x g for 4 minutes to pellet the cells.
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Wash: Discard the supernatant and resuspend the cell pellet in warm PBS. Repeat the centrifugation and wash step once more.
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Resuspend: Resuspend the cells in serum-free medium or PBS to a density of approximately 1x10⁶ cells/mL.
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Staining: Add an equal volume of 2X this compound working solution to the cell suspension (for a final concentration of 1X). Incubate for 20-60 minutes at 37°C, protected from light.
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Induce •OH Production (Optional): Add stimulus as required by the experimental design.
-
Wash: Centrifuge the cells at 400 x g for 4 minutes, discard the supernatant, and resuspend the pellet in 1 mL of fresh PBS.
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Analysis: Analyze the stained cells immediately by flow cytometry (typically using the FITC or equivalent channel) or by fluorescence microscopy after mounting the cells on a slide.
Caption: General workflow for intracellular hydroxyl radical detection.
Associated Signaling Pathway
This compound is a tool used to measure the output of signaling pathways that generate hydroxyl radicals. One such application is monitoring the cellular response to UV irradiation. UV light can induce the formation of ROS, including •OH, through interactions with endogenous photosensitizers and by activating specific signaling cascades that lead to mitochondrial dysfunction or activation of NADPH oxidases.
Caption: Simplified pathway of UV-induced hydroxyl radical generation.
References
HKOH-1r: A Technical Guide to its Synthesis, Chemical Properties, and Application in Hydroxyl Radical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
HKOH-1r is a specialized fluorescent probe designed for the highly sensitive and selective detection of hydroxyl radicals (•OH) within living cells. It is a derivative of its parent compound, HKOH-1, engineered for enhanced cellular uptake and retention, making it a valuable tool for studying oxidative stress and related cellular processes. The hydroxyl radical is one of the most reactive and damaging reactive oxygen species (ROS), implicated in a wide array of physiological and pathological conditions. The ability to accurately detect and quantify endogenous •OH is crucial for understanding its role in disease and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and experimental applications of this compound.
Synthesis of this compound
While the precise, step-by-step synthesis protocol for HKOH-1 and its derivatization to this compound is not explicitly detailed in publicly available literature, the general approach for creating such fluorescent probes involves the synthesis of a diiodophenol-fluorescein conjugate. The "r" designation in this compound signifies a modification aimed at improving cellular retention. This is often achieved by introducing functional groups that promote intracellular accumulation, such as through esterification to create a more lipophilic molecule that can be trapped inside the cell after hydrolysis by intracellular esterases.
Chemical and Spectral Properties
The chemical properties of this compound are closely related to its parent compound, HKOH-1. The core structure is based on fluorescein, a well-characterized fluorophore.
| Property | Value | Reference |
| Maximum Excitation Wavelength | ~500 nm | [1] |
| Maximum Emission Wavelength | ~520 nm | [1] |
| Color of Fluorescence | Green | [1] |
| Reactive Species Detected | Hydroxyl Radical (•OH) | [2][3] |
| Key Feature of this compound | Enhanced cellular uptake and retention |
Mechanism of Action
The detection of hydroxyl radicals by this compound is based on a "turn-on" fluorescence mechanism. In its native state, the probe is non-fluorescent or weakly fluorescent. Upon reaction with a hydroxyl radical, a chemical transformation occurs in the probe molecule, leading to the generation of a highly fluorescent product. This direct relationship between the presence of •OH and the fluorescent signal allows for the specific detection and quantification of this highly reactive species.
References
HKOH-1r: An In-Depth Technical Guide for the In Situ Detection of Hydroxyl Radicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hydroxyl radical (•OH) is a highly reactive and damaging reactive oxygen species (ROS) implicated in a multitude of physiological and pathological processes. Its transient nature and high reactivity pose significant challenges for its accurate in situ detection. This technical guide provides a comprehensive overview of HKOH-1r, a fluorescent probe specifically engineered for the sensitive and selective detection of hydroxyl radicals in living cells. This document details the probe's mechanism of action, performance characteristics, and provides explicit experimental protocols for its application in confocal microscopy and flow cytometry. The synthesis of this compound is also outlined. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of oxidative stress and related cellular phenomena.
Introduction
The hydroxyl radical is a potent oxidizing agent that can indiscriminately damage cellular macromolecules, including lipids, proteins, and nucleic acids. This damage is associated with a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Consequently, the ability to accurately detect and quantify hydroxyl radicals within cellular environments is of paramount importance for understanding disease pathogenesis and for the development of novel therapeutic interventions.
This compound is a second-generation fluorescent probe designed for enhanced cellular uptake and retention, making it a superior tool for in situ hydroxyl radical detection compared to its predecessor, HKOH-1.[1][2][3] It exhibits a robust and specific fluorescent response to hydroxyl radicals, enabling researchers to visualize and quantify their production in living cells using common laboratory techniques such as confocal microscopy and flow cytometry.[1][2]
Probe Characteristics and Performance
This compound has been demonstrated to be a highly sensitive and selective fluorescent probe for the detection of hydroxyl radicals. Key performance metrics are summarized in the tables below.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Maximum Excitation (Ex) | 500 |
| Maximum Emission (Em) | 520 |
Data sourced from commercial suppliers.
Table 2: Performance Characteristics of this compound
| Parameter | Value | Reference |
| Quantum Yield (Φ) | Data not available in searched literature | |
| Limit of Detection (LOD) | Data not available in searched literature | |
| Selectivity | High selectivity for •OH over other ROS (O₂⁻, H₂O₂, ¹O₂, NO•, ONOO⁻, HClO) | |
| Cellular Uptake | Designed for enhanced cellular uptake and retention |
Synthesis of this compound
The synthesis of this compound involves the preparation of a diiodophenol-fluorescein backbone. A key precursor, 3-(3,5-diiodo-4-hydroxyphenoxy)phenol, is synthesized from 2,4,6-triiodophenol. This intermediate is then further functionalized to yield the final this compound probe.
Simplified synthetic pathway of this compound.
Mechanism of Hydroxyl Radical Detection
The detection mechanism of this compound is based on a specific chemical reaction with hydroxyl radicals. The non-fluorescent this compound molecule undergoes an irreversible oxidation reaction upon interaction with •OH. This reaction results in the formation of a highly fluorescent product, leading to a significant "turn-on" fluorescent signal. The steric hindrance provided by the two iodine atoms on the phenolic ring is believed to prevent reactions with other, bulkier reactive oxygen species, thus ensuring the probe's high selectivity for hydroxyl radicals.
Mechanism of this compound activation by hydroxyl radicals.
Experimental Protocols
The following are detailed protocols for the in situ detection of hydroxyl radicals in living cells using this compound.
Preparation of this compound Stock and Working Solutions
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Stock Solution (10 mM): Dissolve 1 mg of this compound in 107 µL of anhydrous dimethyl sulfoxide (DMSO).
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Storage: Aliquot the stock solution and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
In Situ Detection of Hydroxyl Radicals by Confocal Microscopy
This protocol is suitable for adherent cells.
Confocal microscopy workflow for hydroxyl radical detection.
In Situ Detection of Hydroxyl Radicals by Flow Cytometry
This protocol is suitable for suspension cells.
Flow cytometry workflow for hydroxyl radical detection.
Applications
This compound has been successfully employed to monitor the generation of endogenous hydroxyl radicals in various cell lines. For instance, it has been used to visualize the increase in •OH production in HeLa cells following UV light irradiation. Its enhanced cellular retention makes it particularly suitable for long-term imaging experiments and for quantifying hydroxyl radical levels by flow cytometry.
Conclusion
This compound is a valuable tool for the in situ detection of hydroxyl radicals in living cells. Its high sensitivity, selectivity, and improved cellular retention make it a robust probe for a variety of applications in oxidative stress research. The detailed protocols and information provided in this guide are intended to facilitate the successful implementation of this compound in your research endeavors, ultimately contributing to a better understanding of the roles of hydroxyl radicals in health and disease.
References
An In-depth Technical Guide to the Cellular Uptake and Retention of the HKOH-1r Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular uptake and retention characteristics of the HKOH-1r probe, a fluorescent tool designed for the enhanced detection of endogenous hydroxyl radicals (•OH) in living cells. The information presented herein is curated from primary research to assist in the effective application of this probe in cellular imaging and analysis.
Introduction to the this compound Probe
The this compound probe is a modification of its parent compound, HKOH-1, engineered for superior cellular uptake and retention.[1][2][3][4] This enhancement allows for more robust and stable detection of hydroxyl radicals, one of the most reactive and detrimental reactive oxygen species (ROS), within cellular environments.[1] The probe's fluorescence upon interaction with •OH enables researchers to monitor oxidative stress in real-time using techniques such as confocal microscopy and flow cytometry.
Quantitative Analysis of Cellular Uptake and Retention
While the primary literature emphasizes the improved uptake and retention of this compound, specific quantitative data from comparative studies remains limited in publicly available resources. The design of this compound was intentionally focused on improving these cellular interaction properties. Further quantitative analysis would be beneficial to delineate the precise efficiencies across various cell lines and experimental conditions.
Table 1: Cellular Staining Parameters for this compound Probe
| Parameter | Recommendation |
| Cell Types Used | HeLa, RAW 264.7 |
| Working Concentration | 1-10 µM |
| Incubation Time | 5-30 minutes at room temperature |
| Vehicle | Anhydrous DMSO (for stock), serum-free cell culture medium or PBS (for working solution) |
Experimental Protocols
The following are detailed methodologies for the application of the this compound probe in cellular analysis, based on established protocols for similar fluorescent probes.
Preparation of this compound Working Solution
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Stock Solution Preparation: To create a 10 mM stock solution, dissolve 1 mg of this compound in the appropriate volume of anhydrous DMSO. It is recommended to aliquot and store the stock solution at -20°C or -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to achieve the desired working concentration (typically between 1-10 µM). The optimal concentration may vary depending on the cell type and experimental design.
Staining Protocol for Adherent Cells (for Confocal Microscopy)
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Cell Seeding: Plate adherent cells on sterile glass-bottom dishes or coverslips and culture until they reach the desired confluence.
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Cell Washing: Gently wash the cells twice with warm PBS to remove any residual serum and media.
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Probe Incubation: Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C in a CO2 incubator, protected from light.
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Washing: After incubation, wash the cells three times with warm PBS to remove any unbound probe.
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Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium or add fresh imaging buffer to the dish. Proceed with imaging using a confocal microscope.
Staining Protocol for Suspension Cells (for Flow Cytometry)
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Cell Preparation: Harvest suspension cells and adjust the cell density to approximately 1 x 10^6 cells/mL in a suitable buffer (e.g., PBS with 1% BSA).
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Probe Incubation: Add the this compound working solution to the cell suspension and incubate for 5-30 minutes at 37°C, protected from light.
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Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in fresh buffer and repeat the wash step twice.
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Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.
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Analysis: Analyze the stained cells using a flow cytometer equipped with the appropriate lasers and filters for detecting the fluorescence emission of the this compound probe.
Visualization of Experimental Workflows and Pathways
Signaling Pathway of this compound Action
The this compound probe is designed to react with endogenous hydroxyl radicals, leading to a fluorescent signal. The generation of these radicals can be induced by various cellular stimuli.
Caption: this compound probe mechanism of action.
Experimental Workflow for Cellular Uptake Analysis
The general workflow for assessing the cellular uptake of the this compound probe involves cell preparation, probe incubation, and subsequent analysis via microscopy or flow cytometry.
Caption: General experimental workflow for this compound.
Logical Relationship for Data Interpretation
The interpretation of data from this compound experiments relies on the correlation between fluorescence intensity and the intracellular concentration of hydroxyl radicals.
Caption: Logical flow for interpreting this compound data.
References
Illuminating the Invisible: A Technical Guide to HKOH-1r for Hydroxyl Radical Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescent probe HKOH-1r, a powerful tool for the detection of the highly reactive and damaging hydroxyl radical (•OH) in cellular systems. This document details the probe's spectral properties, outlines experimental protocols for its use, and visualizes the key signaling pathway involved in hydroxyl radical generation.
Core Photophysical Properties of this compound
This compound is a highly sensitive and selective fluorescent probe designed for robust performance in detecting endogenous hydroxyl radicals within living cells. Its application is particularly prominent in advanced imaging techniques such as confocal microscopy and flow cytometry. The key photophysical parameters of this compound are summarized in the table below. Upon reaction with hydroxyl radicals, this compound exhibits a distinct spectral shift, enabling clear and quantifiable detection of this reactive oxygen species (ROS).
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 500 nm | [1] |
| Maximum Emission Wavelength (λem) | 520 nm | [1] |
| Quantum Yield (Φ) | Data not available in the searched literature. | |
| Molar Extinction Coefficient (ε) | Data not available in the searched literature. |
Note: While specific values for the quantum yield and molar extinction coefficient were not found in the available literature, the probe is characterized as highly sensitive, indicating a significant fluorescence enhancement upon reaction with hydroxyl radicals.
Experimental Protocols
The following sections provide detailed methodologies for the preparation and application of this compound for the detection of hydroxyl radicals in a cellular context.
Preparation of this compound Working Solution
Objective: To prepare a working solution of this compound for cell staining.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a stock solution of this compound by dissolving it in anhydrous DMSO. The concentration of the stock solution can be prepared as needed, for example, 10 mM.
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Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (typically in the low micromolar range) using a serum-free cell culture medium or PBS. The final concentration should be optimized for the specific cell type and experimental conditions.
Measurement of Excitation and Emission Spectra
Objective: To determine the fluorescence excitation and emission spectra of the reaction product of this compound with hydroxyl radicals.
Materials:
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This compound working solution
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A source of hydroxyl radicals (e.g., Fenton's reagent: H₂O₂ and a ferrous salt like FeSO₄)
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Fluorometer
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Quartz cuvettes
Procedure:
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To a quartz cuvette, add the this compound working solution.
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Initiate the generation of hydroxyl radicals by adding Fenton's reagent to the cuvette.
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Immediately place the cuvette in the fluorometer.
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To measure the emission spectrum:
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Set the excitation monochromator to the maximum excitation wavelength of the reaction product (around 500 nm).
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Scan a range of emission wavelengths (e.g., 510 nm to 650 nm) and record the fluorescence intensity.
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To measure the excitation spectrum:
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Set the emission monochromator to the maximum emission wavelength of the reaction product (around 520 nm).
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Scan a range of excitation wavelengths (e.g., 450 nm to 510 nm) and record the fluorescence intensity.
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The resulting spectra will show the optimal excitation and emission wavelengths for the this compound-hydroxyl radical adduct.
Cellular Signaling Pathway: Hydroxyl Radical Generation
The primary mechanism for the generation of hydroxyl radicals in a biological context is the Fenton reaction.[2][3] This reaction is a key signaling pathway in oxidative stress and is what this compound is designed to detect.
The Fenton reaction involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺), which are often present in the cellular labile iron pool.[4] This reaction produces hydroxyl radicals, which can then go on to react with various cellular components, including the this compound probe.
References
HKOH-1r Probe: An In-depth Technical Guide for Studying Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the HKOH-1r fluorescent probe, a valuable tool for the investigation of oxidative stress, with a specific focus on the detection of hydroxyl radicals (·OH). The information compiled herein is intended to equip researchers with the necessary technical details to effectively utilize this probe in their studies.
Introduction to this compound
This compound is a highly sensitive and selective fluorescent probe designed for the detection of endogenous hydroxyl radicals in living cells. The hydroxyl radical is one of the most reactive and damaging reactive oxygen species (ROS), implicated in a wide array of physiological and pathological processes. The ability to accurately detect and quantify ·OH is crucial for understanding its role in cellular signaling, disease pathogenesis, and for the development of novel therapeutics targeting oxidative stress. This compound offers a robust method for monitoring ·OH generation via confocal microscopy and flow cytometry.
Physicochemical and Spectroscopic Properties
The this compound probe possesses specific chemical and spectral characteristics that are fundamental to its application in detecting hydroxyl radicals.
| Property | Value | Reference |
| Chemical Formula | C₃₄H₂₅Cl₂I₂NO₁₁ | [1] |
| Molecular Weight | 948.28 g/mol | [1] |
| Excitation Maximum (λex) | ~500 nm | [2] |
| Emission Maximum (λem) | ~520 nm | [2] |
| Appearance | Solid |
Mechanism of Action
The detection of hydroxyl radicals by this compound is based on a specific chemical reaction that results in a significant increase in fluorescence. While the precise structure of this compound is not publicly disclosed in the reviewed literature, the general mechanism for similar probes involves the interaction of the highly reactive hydroxyl radical with a non-fluorescent probe molecule, leading to a structural transformation that yields a highly fluorescent product. This "turn-on" fluorescence response allows for the sensitive detection of ·OH. For a related probe, HKOH-1, the reaction with ·OH leads to the formation of a larger π-conjugated system, which is responsible for the fluorescence emission.
References
HKOH-1r: A Technical Guide for Probing Cellular Hydroxyl Radicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxyl radical (•OH) is a highly reactive and damaging reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes, including apoptosis, inflammation, and neurodegenerative diseases.[1][2] Its extremely short lifetime and high reactivity make its direct detection in living cells a significant challenge. HKOH-1r is a specialized fluorescent probe designed to address this challenge, offering a robust tool for researchers to investigate the role of hydroxyl radicals in cellular biology.
This technical guide provides an in-depth overview of this compound, including its mechanism of action, photophysical properties, and detailed protocols for its application in confocal microscopy and flow cytometry.
This compound: Mechanism and Properties
This compound is a derivative of the fluorescent probe HKOH-1, specifically engineered for enhanced cellular uptake and retention.[1] The probe is designed to be essentially non-fluorescent in its native state. Upon reaction with hydroxyl radicals, this compound undergoes a chemical transformation that results in a highly fluorescent product. This "turn-on" mechanism provides a high signal-to-noise ratio for sensitive detection.
Photophysical Properties
The parent compound, HKOH-1, exhibits a maximum excitation wavelength of 500 nm and a maximum emission wavelength at 520 nm, resulting in a green fluorescence. This compound is expected to have similar spectral characteristics.
| Property | Value |
| Excitation Maximum (λex) | ~500 nm |
| Emission Maximum (λem) | ~520 nm |
| Quantum Yield (ΦF) | Data not explicitly available for this compound. The parent compound, HKOH-1, is described as highly sensitive, implying a significant fluorescence enhancement upon reaction with •OH. |
| Limit of Detection | The parent compound, HKOH-1, has demonstrated high sensitivity for •OH detection.[1] |
Selectivity
HKOH-1 has demonstrated superior selectivity for hydroxyl radicals over other common reactive oxygen and nitrogen species (ROS/RNS).[1] This high specificity is crucial for accurately attributing the fluorescent signal to the presence of •OH within the complex cellular environment.
| Reactive Species | Response relative to •OH |
| Superoxide (O₂⁻) | Minimal |
| Hydrogen peroxide (H₂O₂) | Minimal |
| Peroxynitrite (ONOO⁻) | Minimal |
| Hypochlorite (OCl⁻) | Minimal |
| Nitric oxide (NO) | Minimal |
Experimental Protocols
The following are detailed protocols for the application of this compound in cellular biology research.
Live-Cell Imaging with Confocal Microscopy
This protocol outlines the steps for visualizing endogenous hydroxyl radical production in living cells using this compound and a confocal microscope.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
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Cell culture medium (serum-free for loading, can be replaced with complete medium for imaging)
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Phosphate-buffered saline (PBS)
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Cells of interest cultured on glass-bottom dishes or chamber slides
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Confocal microscope with appropriate laser lines (e.g., 488 nm) and detectors.
Methodology:
-
Cell Preparation:
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Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.
-
On the day of the experiment, remove the culture medium.
-
-
Probe Loading:
-
Prepare a working solution of this compound in serum-free cell culture medium or PBS. A final concentration of 1-10 µM is a good starting point, but should be optimized for your cell type and experimental conditions.
-
Add the this compound working solution to the cells and incubate for 5-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
After incubation, gently wash the cells two to three times with warm PBS or serum-free medium to remove any excess probe.
-
-
Induction of Oxidative Stress (Optional):
-
If studying the cellular response to a specific stimulus, replace the wash buffer with fresh, pre-warmed complete medium containing the desired treatment (e.g., UV irradiation, chemical inducers).
-
-
Imaging:
-
Immediately place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Excite the probe using a 488 nm laser and collect the emission between 500 nm and 550 nm.
-
Acquire images at desired time points to monitor changes in fluorescence intensity.
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity within regions of interest (ROIs) drawn around individual cells or subcellular compartments.
-
Normalize the fluorescence intensity of treated cells to that of control cells to determine the relative increase in hydroxyl radical production.
Experimental Workflow for Confocal Microscopy
Caption: Workflow for detecting hydroxyl radicals using this compound with confocal microscopy.
Flow Cytometry Analysis
This protocol provides a method for quantifying hydroxyl radical levels in a cell population using this compound and flow cytometry.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (serum-free for loading)
-
Phosphate-buffered saline (PBS)
-
Cells of interest in suspension
-
Flow cytometer with a blue laser (488 nm) and appropriate emission filters (e.g., FITC channel).
Methodology:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in serum-free medium or PBS.
-
-
Probe Loading:
-
Add this compound to the cell suspension to a final concentration of 1-10 µM.
-
Incubate the cells for 5-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cell suspension at 400 x g for 4 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Induction of Oxidative Stress (Optional):
-
Resuspend the cells in fresh medium and add the desired stimulus to induce hydroxyl radical production. Incubate for the appropriate duration.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in cold PBS.
-
Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence signal in the green channel (typically around 520-530 nm).
-
Collect data from a sufficient number of events (e.g., 10,000-20,000 cells per sample).
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the geometric mean fluorescence intensity (gMFI) of the gated population for each sample.
-
Compare the gMFI of treated samples to control samples to quantify the change in hydroxyl radical levels.
Experimental Workflow for Flow Cytometry
Caption: Workflow for quantifying hydroxyl radicals using this compound with flow cytometry.
Cellular Pathways and Processes Investigable with this compound
The generation of hydroxyl radicals is a key event in numerous cellular signaling pathways and stress responses. This compound can be a valuable tool to investigate these processes.
Apoptosis
Hydroxyl radicals are known to be involved in the initiation and execution of apoptosis, or programmed cell death. They can cause damage to mitochondria, leading to the release of cytochrome c and the activation of caspases. This compound can be used to monitor the generation of •OH in real-time during the induction of apoptosis by various stimuli.
Simplified Apoptosis Pathway Involving Hydroxyl Radicals
Caption: Role of hydroxyl radicals in the intrinsic apoptosis pathway.
Inflammation
Inflammatory responses often involve the production of ROS, including hydroxyl radicals, by immune cells such as macrophages and neutrophils. These radicals play a role in pathogen killing but can also contribute to tissue damage in chronic inflammatory conditions. This compound can be used to study •OH production by immune cells in response to inflammatory stimuli.
Inflammatory Response and Hydroxyl Radical Production
Caption: Generation of hydroxyl radicals during an inflammatory response.
Conclusion
This compound is a highly valuable tool for the sensitive and selective detection of endogenous hydroxyl radicals in living cells. Its applicability in both high-resolution microscopy and high-throughput flow cytometry makes it a versatile probe for a wide range of research applications. By enabling the direct visualization and quantification of this highly reactive species, this compound provides researchers with a powerful means to unravel the complex roles of hydroxyl radicals in health and disease.
References
Initial Characterization of HKOH-1r in Live Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HKOH-1r is a specialized fluorescent probe designed for the sensitive and selective detection of endogenous hydroxyl radicals (•OH) within living cells. As a derivative of the HKOH-1 probe, this compound exhibits enhanced cellular uptake and retention, making it a valuable tool for investigating the role of the highly reactive and damaging hydroxyl radical in various physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the initial characterization of this compound in live cells, including detailed experimental protocols, quantitative data summarization, and visualization of relevant signaling pathways.
Introduction to this compound
The hydroxyl radical is one of the most potent reactive oxygen species (ROS), implicated in a wide array of cellular processes ranging from signaling to oxidative stress-induced damage.[1][3] The transient nature and high reactivity of •OH make its direct detection challenging. This compound is a green fluorescent probe that addresses this challenge by providing a sensitive means to detect •OH in real-time within a cellular context.[4] It operates with a maximum excitation wavelength of approximately 500 nm and a maximum emission wavelength of 520 nm. This guide outlines the essential steps for the initial characterization of this compound in a live cell context, a critical step before its application in experimental studies.
Quantitative Data Summary
The following tables provide a representative summary of the key quantitative parameters for this compound, essential for its effective application in live-cell imaging and analysis.
Table 1: Spectral Properties of this compound
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~500 nm | |
| Maximum Emission Wavelength (λem) | ~520 nm | |
| Color of Fluorescence | Green |
Table 2: Recommended Working Conditions for this compound
| Parameter | Recommended Range | Reference |
| Stock Solution Concentration (in DMSO) | 10 mM | |
| Working Solution Concentration | 1-10 µM | |
| Incubation Time with Cells | 5-30 minutes |
Experimental Protocols
Detailed methodologies for the initial characterization of this compound in live cells are provided below. These protocols are foundational for validating the probe's performance and ensuring reliable experimental outcomes.
Cytotoxicity Assessment of this compound
Objective: To determine the concentration range at which this compound can be used without inducing significant toxicity to the cells, thereby ensuring that observed effects are due to the experimental conditions and not the probe itself.
Methodology: MTT Assay
-
Cell Seeding: Plate cells (e.g., HeLa or RAW 264.7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells with this compound for a period relevant to the planned imaging experiments (e.g., 1-4 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against this compound concentration to determine the IC50 value.
Cellular Uptake and Localization of this compound
Objective: To determine the efficiency and subcellular localization of this compound within live cells.
Methodology: Confocal Microscopy
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Probe Loading: Incubate the cells with 5 µM this compound in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed PBS to remove excess probe.
-
Co-staining (Optional): To determine subcellular localization, co-stain with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or DAPI for the nucleus).
-
Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for this compound and any co-stains.
-
Analysis: Analyze the images to assess the intracellular distribution of this compound fluorescence.
In-Cell Validation of Hydroxyl Radical Detection
Objective: To confirm that the fluorescence of this compound increases in response to an increase in intracellular hydroxyl radical levels.
Methodology: Induced Oxidative Stress and Fluorescence Imaging
-
Cell Preparation: Plate and load cells with this compound as described in the cellular uptake protocol.
-
Induction of Hydroxyl Radicals: Treat the cells with a known inducer of hydroxyl radicals. Examples include:
-
UV Irradiation: Expose cells to UV light to induce •OH generation.
-
Fenton Reaction: Treat cells with a combination of a transition metal (e.g., Fe²⁺) and hydrogen peroxide (H₂O₂).
-
-
Control Groups: Include a control group of cells loaded with this compound but not subjected to the oxidative stress stimulus, and a group pre-treated with an antioxidant (e.g., N-acetylcysteine) before the stimulus.
-
Live-Cell Imaging: Acquire fluorescence images before and after the induction of oxidative stress at multiple time points to monitor the change in this compound fluorescence intensity.
-
Quantitative Analysis: Measure the mean fluorescence intensity of individual cells or cell populations over time using image analysis software. A significant increase in fluorescence upon stimulation, which is attenuated by antioxidants, validates the probe's response to hydroxyl radicals. This can also be quantified using flow cytometry.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway where this compound can be a critical investigative tool.
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in transducing extracellular signals into cellular responses, including apoptosis and inflammation. Reactive oxygen species, including hydroxyl radicals, are known to activate the MAPK cascade, often through the activation of upstream kinases like Apoptosis Signal-regulating Kinase 1 (ASK1). A probe such as this compound can be instrumental in elucidating the kinetics and localization of hydroxyl radical production in response to specific stimuli and correlating this with the downstream activation of the MAPK pathway.
Conclusion
This compound is a promising tool for the investigation of hydroxyl radical biology in living cells. Its enhanced cellular retention and sensitive fluorescent response make it suitable for a range of applications in cell biology and drug development. Proper initial characterization, as outlined in this guide, is paramount for the successful application of this probe in unraveling the complex roles of hydroxyl radicals in cellular health and disease.
References
- 1. HKOH-1: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Oxidative stress and radical-induced signalling - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
HKOH-1r: Application Notes and Protocols for Live-Cell Imaging of Hydroxyl Radicals
Introduction
The hydroxyl radical (•OH) is one of the most reactive and damaging reactive oxygen species (ROS) implicated in a wide array of physiological and pathological processes, including cellular signaling, inflammation, neurodegenerative diseases, and cancer.[1][2] Due to its extremely high reactivity and short lifetime, detecting and quantifying endogenous •OH in living systems has been a significant challenge.[1][2] HKOH-1r is a highly sensitive and selective fluorescent probe specifically designed for the detection of •OH in live cells.[3] As a derivative of HKOH-1, this compound features modifications for improved cellular uptake and retention, making it a robust tool for assessing •OH levels via confocal microscopy and flow cytometry. This document provides detailed protocols for the use of this compound in live-cell imaging applications.
Product Information and Data Presentation
This compound is a green fluorescent probe that exhibits a significant increase in fluorescence intensity upon reaction with hydroxyl radicals. Its photophysical properties and handling information are summarized below.
| Property | Value | Reference |
| Target Analyte | Hydroxyl Radical (•OH) | |
| Appearance | Solid | |
| Excitation Maximum (Ex) | ~500 nm | |
| Emission Maximum (Em) | ~520 nm | |
| Fluorescence Color | Green | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Stock Solution Conc. | 10 mM | |
| Working Conc. Range | 1 - 10 µM | |
| Storage Conditions | Stock solution at -20°C for 1 month or -80°C for 6 months. Protect from light. |
Signaling Pathway: Detection of •OH Generated by the Fenton Reaction
A major pathway for the generation of hydroxyl radicals in biological systems is the Fenton reaction, where ferrous iron (Fe²⁺) catalyzes the decomposition of hydrogen peroxide (H₂O₂) into a hydroxyl radical and a hydroxide ion. This process is a key contributor to oxidative stress when cellular iron and H₂O₂ levels are dysregulated. This compound provides a direct method to visualize this specific ROS species.
Experimental Protocols
Reagent Preparation
a. This compound Stock Solution (10 mM)
-
Prepare the stock solution by dissolving 1 mg of this compound powder in 107 µL of high-quality, anhydrous DMSO.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
b. This compound Working Solution (1-10 µM)
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration (typically between 1-10 µM) in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS).
-
Note: The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. Start with 5 µM as a preliminary concentration.
-
-
Use the working solution immediately. Do not store diluted solutions.
Protocol for Live-Cell Imaging with Confocal Microscopy
This protocol is suitable for detecting endogenous or induced •OH in both adherent and suspension cells.
a. Cell Preparation
-
Adherent Cells: Seed cells on sterile glass-bottom dishes or coverslips suitable for microscopy. Culture until they reach the desired confluency (typically 60-80%).
-
Suspension Cells: Culture cells to the desired density. On the day of the experiment, centrifuge the cells and resuspend them in fresh medium.
b. Staining Procedure
-
Remove the culture medium from the cells.
-
(Optional) If using an inducing agent to stimulate •OH production (e.g., UV irradiation, Fenton's reagent), treat the cells according to your specific experimental design before or during probe loading.
-
Add the freshly prepared this compound working solution to the cells.
-
Incubate at room temperature or 37°C for 5-30 minutes, protected from light. Incubation time should be optimized.
-
Remove the staining solution and wash the cells twice with warm serum-free medium or PBS to remove excess probe.
-
Add fresh imaging buffer (e.g., serum-free medium or HBSS) to the cells.
c. Image Acquisition
-
Place the sample on the stage of a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Locate the cells using brightfield or DIC optics.
-
Set the imaging parameters for the green fluorescence channel.
-
Excitation: ~500 nm (e.g., 488 nm or 514 nm laser line).
-
Emission: Collect emission between 510 nm and 550 nm.
-
-
Adjust laser power and detector gain to minimize phototoxicity and photobleaching while ensuring an adequate signal-to-noise ratio.
-
Acquire images. For time-lapse experiments, define the intervals and total duration of imaging.
Protocol for Flow Cytometry Analysis
This protocol allows for the quantification of •OH levels in a population of cells.
a. Cell Preparation
-
Prepare a single-cell suspension with a concentration of approximately 1 x 10⁶ cells/mL.
-
For adherent cells, detach them using a gentle method (e.g., Accutase or brief trypsinization) and neutralize any enzymes.
-
Wash the cells once with PBS by centrifuging at 400 x g for 3-4 minutes and resuspending the pellet.
b. Staining Procedure
-
(Optional) Treat cells with your stimulus of interest to induce •OH production. Include appropriate positive and negative controls.
-
Add 1 mL of the this compound working solution to the cell suspension.
-
Incubate at room temperature for 5-30 minutes, protected from light.
-
Centrifuge the cells at 400 x g for 4 minutes at 4°C and discard the supernatant.
-
Wash the cell pellet twice by resuspending in 1 mL of cold PBS and repeating the centrifugation step.
-
Resuspend the final cell pellet in a suitable volume of FACS buffer (e.g., PBS with 1-2% FBS) for analysis.
c. Data Acquisition
-
Analyze the samples on a flow cytometer.
-
Use the 488 nm laser for excitation and detect the emission signal in the green channel (e.g., FITC or GFP channel, typically around 530/30 nm).
-
Gate the cell population of interest based on forward and side scatter properties to exclude debris and dead cells.
-
Record the fluorescence intensity for at least 10,000 events per sample.
-
Data can be analyzed by comparing the mean or median fluorescence intensity of treated samples to control samples.
References
- 1. Hydroxyl radical generations form the physiologically relevant Fenton-like reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HKOH-1: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for HKOH-1r in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HKOH-1r is a highly sensitive and selective fluorescent probe designed for the detection of endogenous hydroxyl radicals (•OH) in living cells. As a derivative of HKOH-1, this compound is engineered for enhanced cellular uptake and retention, making it a robust tool for cellular imaging applications. The hydroxyl radical is one of the most reactive and damaging reactive oxygen species (ROS), playing a critical role in numerous physiological and pathological processes, including cell signaling, apoptosis, and oxidative stress-related diseases. The ability to accurately detect and quantify •OH in real-time within cellular compartments is crucial for advancing our understanding of these processes and for the development of novel therapeutics. This document provides detailed application notes and protocols for the effective use of this compound in confocal microscopy.
Principle of Detection
This compound is a "turn-on" fluorescent probe. In its native state, the probe is weakly fluorescent. Upon reaction with hydroxyl radicals, a chemical transformation occurs that results in a highly fluorescent product. This increase in fluorescence intensity is directly proportional to the concentration of •OH, allowing for quantitative imaging of its production in living cells.
Data Presentation
The following tables summarize the key quantitative data for this compound and its performance in confocal microscopy.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~488 nm | [1][2] |
| Emission Wavelength (λem) | ~525 nm | [1][2] |
| Specificity | High for •OH | [1] |
| Cell Permeability | Excellent | |
| Cellular Retention | Enhanced |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound (typically 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.
-
Working Solution: On the day of the experiment, dilute the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to the desired final concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.
Cell Culture and Staining
-
Cell Seeding: Seed cells on a suitable imaging dish or chamber slide (e.g., glass-bottom dishes) and culture until they reach the desired confluency.
-
Cell Washing: Before staining, gently wash the cells twice with warm PBS or serum-free medium to remove any residual serum.
-
Staining: Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type.
-
Washing: After incubation, wash the cells twice with warm PBS or serum-free medium to remove any excess probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. The cells are now ready for imaging with a confocal microscope.
Confocal Microscopy Imaging Protocol
The following are general guidelines for setting up a confocal microscope for imaging this compound. Optimal settings should be determined for your specific instrument and experimental setup to maximize signal-to-noise ratio and minimize phototoxicity.
| Parameter | Recommended Setting | Notes |
| Excitation Laser | 488 nm Argon laser | |
| Laser Power | 1-5% | Start with low laser power to minimize phototoxicity and photobleaching. |
| Pinhole Size | 1 Airy Unit (AU) | This provides a good balance between confocality and signal intensity. |
| Detector | Photomultiplier Tube (PMT) or HyD | |
| Detector Gain/Voltage | 500-700 V (for PMT) | Adjust to achieve a good signal without saturating the detector. |
| Emission Filter | 500-550 nm bandpass filter | |
| Scan Speed | 400-800 Hz | Slower scan speeds can improve signal-to-noise but increase the risk of phototoxicity. |
| Image Resolution | 512x512 or 1024x1024 pixels | |
| Averaging | 2-4x line or frame averaging | This can improve the signal-to-noise ratio. |
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Detecting Induced Hydroxyl Radical Production
The following diagram illustrates a typical workflow for investigating the effect of a stimulus on hydroxyl radical production in living cells using this compound.
Caption: Experimental workflow for detecting hydroxyl radical production.
Signaling Pathway: Oxidative Stress-Induced Apoptosis
Hydroxyl radicals are potent inducers of oxidative stress, which can trigger apoptosis (programmed cell death) through various signaling pathways. This compound can be used to monitor the initial burst of •OH that initiates these cascades. The diagram below illustrates a simplified signaling pathway of oxidative stress-induced apoptosis.
Caption: Oxidative stress-induced apoptosis signaling pathway.
Applications in Drug Development
This compound is a valuable tool for drug discovery and development, particularly in the following areas:
-
Screening for Antioxidant Compounds: this compound can be used in high-content screening assays to identify compounds that scavenge hydroxyl radicals or inhibit their formation.
-
Evaluating Drug-Induced Oxidative Stress: Many drugs can induce oxidative stress as a side effect. This compound can be used to assess the potential of drug candidates to cause cellular damage through •OH production.
-
Investigating Mechanisms of Action: For drugs that target pathways involving ROS, this compound can help elucidate their mechanism of action by monitoring changes in •OH levels.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescence signal | - Probe concentration too low- Incubation time too short- Cells are not producing •OH- Incorrect microscope settings | - Increase probe concentration- Increase incubation time- Use a positive control (e.g., treat cells with H₂O₂ and Fe²⁺)- Optimize microscope settings (laser power, gain) |
| High background fluorescence | - Probe concentration too high- Incomplete washing- Autofluorescence of cells or medium | - Decrease probe concentration- Ensure thorough washing- Image unstained cells to determine background levels; use a medium without phenol red |
| Photobleaching | - Laser power too high- Excessive exposure time | - Reduce laser power- Decrease scan time or use a faster scan speed- Use an anti-fade mounting medium for fixed cells |
| Cell Death/Toxicity | - Probe concentration too high- Phototoxicity from laser exposure | - Perform a toxicity assay to determine the optimal probe concentration- Minimize laser exposure by using the lowest possible laser power and exposure time |
References
Application Notes and Protocols for HKOH-1r in Flow Cytometry-Based ROS Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in various physiological processes. However, their overproduction can lead to oxidative stress, a condition implicated in numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases. Among the various ROS, the hydroxyl radical (•OH) is the most reactive and damaging species.[1][2] Its high reactivity and short half-life make it a challenging molecule to detect accurately in living cells. HKOH-1r is a highly sensitive and selective fluorescent probe specifically designed for the detection of hydroxyl radicals in living cells, making it a valuable tool for researchers in various fields, including drug discovery and development.[1]
This compound is a cell-permeable probe that exhibits a significant increase in fluorescence upon selective reaction with hydroxyl radicals. With a maximum excitation wavelength of 500 nm and a maximum emission wavelength of 520 nm, it is well-suited for detection by flow cytometry using a standard blue laser.[1] These application notes provide a detailed protocol for the use of this compound in flow cytometry for the detection and quantification of intracellular hydroxyl radicals.
Data Presentation
Table 1: this compound Probe Specifications
| Property | Value | Reference |
| Target Analyte | Hydroxyl Radical (•OH) | [1] |
| Excitation Wavelength (Max) | 500 nm | |
| Emission Wavelength (Max) | 520 nm | |
| Recommended Laser | Blue (488 nm) | General Flow Cytometry Knowledge |
| Recommended Filter | 530/30 BP (or similar) | General Flow Cytometry Knowledge |
| Form | Solid | |
| Molecular Weight | 948.28 g/mol | |
| Formula | C₃₄H₂₅Cl₂I₂NO₁₁ |
Table 2: Illustrative Quantitative Data for Hydroxyl Radical Detection using this compound in HeLa Cells
This table presents hypothetical data to demonstrate the expected output from a flow cytometry experiment using this compound. The values are for illustrative purposes and will vary depending on the experimental conditions, cell type, and treatment.
| Treatment Group | Mean Fluorescence Intensity (MFI) | % of Hydroxyl Radical-Positive Cells |
| Untreated Control | 150 ± 25 | 5.2 ± 1.5% |
| Vehicle Control (DMSO) | 165 ± 30 | 5.8 ± 1.8% |
| Positive Control (UV Irradiation, 30 J/m²) | 850 ± 120 | 75.6 ± 8.2% |
| Test Compound A (10 µM) | 350 ± 45 | 30.1 ± 4.5% |
| Test Compound B (10 µM) | 180 ± 35 | 8.3 ± 2.1% |
Experimental Protocols
Reagent Preparation
1.1. This compound Stock Solution (10 mM):
-
Dissolve 1 mg of this compound in 105.5 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
1.2. This compound Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 10 mM stock solution in serum-free cell culture medium or Phosphate Buffered Saline (PBS) to the desired final concentration (typically between 1-10 µM).
-
The optimal concentration should be determined empirically for each cell type and experimental condition.
Cell Preparation and Staining
2.1. For Suspension Cells (e.g., Jurkat):
-
Culture cells to the desired density (e.g., 0.5 - 1 x 10⁶ cells/mL).
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in pre-warmed, serum-free medium or PBS.
-
Add the this compound working solution to the cell suspension and mix gently.
-
Incubate the cells for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Proceed to the treatment and flow cytometry analysis.
2.2. For Adherent Cells (e.g., HeLa):
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and grow to the desired confluency (typically 70-80%).
-
On the day of the experiment, remove the culture medium.
-
Wash the cells once with pre-warmed, serum-free medium or PBS.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Proceed to the treatment and flow cytometry analysis.
Treatment and Controls
3.1. Negative Control:
-
Cells not treated with any stimulus. This group provides the baseline level of hydroxyl radical production.
3.2. Vehicle Control:
-
Cells treated with the same solvent used to dissolve the test compound (e.g., DMSO). This is to account for any effects of the solvent on ROS production.
3.3. Positive Control:
-
Induce hydroxyl radical production to ensure the assay is working correctly. Common methods include:
-
UV Irradiation: Expose cells to a known dose of UV radiation (e.g., 30 J/m²).
-
Fenton Reaction Inducers: Treat cells with a combination of H₂O₂ (e.g., 100 µM) and a source of ferrous ions.
-
3.4. Test Compound Treatment:
-
After staining with this compound, treat the cells with the test compound at the desired concentrations and for the appropriate duration.
Flow Cytometry Analysis
4.1. Instrument Setup:
-
Excitation: Use a 488 nm blue laser.
-
Emission: Detect the fluorescence signal using a filter appropriate for the emission maximum of this compound (520 nm), such as a 530/30 nm bandpass filter.
-
PMT Voltages: Adjust the forward scatter (FSC) and side scatter (SSC) voltages to properly visualize the cell population. Set the fluorescence channel voltage to place the negative control population within the lower end of the detection scale.
4.2. Gating Strategy:
-
FSC vs. SSC: Gate on the main cell population to exclude debris and dead cells.
-
Singlet Gating: Use FSC-A vs. FSC-H to exclude cell doublets and aggregates.
-
Fluorescence Histogram: Create a histogram of the fluorescence intensity from the single-cell population. Set a gate to define the hydroxyl radical-positive population based on the fluorescence of the negative control.
4.3. Data Acquisition and Analysis:
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data to determine the Mean Fluorescence Intensity (MFI) and the percentage of hydroxyl radical-positive cells for each sample.
Mandatory Visualizations
References
- 1. HKOH-1: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative stress and radical-induced signalling - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for HKOH-1r Staining in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HKOH-1r is a highly sensitive and selective fluorescent probe designed for the detection of endogenous hydroxyl radicals (·OH) in living cells.[1][2][3] The hydroxyl radical is one of the most reactive and detrimental reactive oxygen species (ROS), implicated in a multitude of physiological and pathological processes.[1][2] Due to its extremely high reactivity and short lifespan, direct detection of ·OH in biological systems is challenging. This compound provides a robust tool for researchers to investigate the role of hydroxyl radicals in cellular events such as oxidative stress, apoptosis, and signaling pathways. This probe exhibits green fluorescence upon reaction with ·OH, with maximum excitation and emission wavelengths of approximately 500 nm and 520 nm, respectively. It is suitable for use in fluorescence microscopy and flow cytometry.
Product Information
| Property | Value |
| Probe Name | This compound |
| Target Analyte | Hydroxyl Radical (·OH) |
| Excitation Wavelength (Max) | ~500 nm |
| Emission Wavelength (Max) | ~520 nm |
| Appearance | Solid |
| Molecular Formula | C₃₄H₂₅Cl₂I₂NO₁₁ |
| Molecular Weight | 948.28 |
Experimental Protocols
Reagent Preparation
a. This compound Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 107 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
Note: It is recommended to store the stock solution in aliquots at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
b. This compound Working Solution (1-10 µM): Dilute the 10 mM stock solution in a suitable buffer, such as serum-free cell culture medium or phosphate-buffered saline (PBS), to achieve a final working concentration of 1-10 µM.
Note: The optimal concentration of the this compound working solution may vary depending on the cell type and experimental conditions. It is advisable to perform a concentration gradient experiment to determine the optimal concentration for your specific application.
Staining Protocol for Adherent Cells
This protocol is a general guideline and may require optimization for specific cell lines and experimental setups.
a. Cell Culture:
-
Seed the cells on a suitable culture vessel (e.g., glass-bottom dishes, chamber slides, or 96-well plates) at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
b. Staining Procedure:
-
Remove the culture medium from the cells.
-
Wash the cells twice with warm PBS or a suitable imaging buffer.
-
Add the pre-warmed this compound working solution to the cells and ensure complete coverage.
-
Incubate the cells at 37°C in the dark for 20-60 minutes. The optimal incubation time should be determined empirically for each cell type and experimental condition.
-
After incubation, gently wash the cells two to three times with warm PBS or imaging buffer to remove any excess probe.
-
Add fresh, pre-warmed imaging buffer to the cells.
c. Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., FITC filter).
-
For time-lapse imaging, ensure the microscope is equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO₂.
Induction of Hydroxyl Radical Production (Optional)
To investigate the response of cells to oxidative stress, hydroxyl radical production can be induced using various stimuli.
a. UV Irradiation:
-
After staining with this compound and washing, expose the cells to a controlled dose of UV radiation.
-
Immediately image the cells to capture the increase in fluorescence due to ·OH generation.
b. Fenton Reaction:
-
Treat the cells with a combination of a ferrous iron salt (e.g., ferrous ammonium sulfate) and hydrogen peroxide (H₂O₂) to induce the Fenton reaction, which generates hydroxyl radicals.
-
The concentrations and incubation times for these reagents should be optimized to induce a measurable response without causing excessive cytotoxicity.
Data Presentation
Quantitative Analysis of this compound Fluorescence
The fluorescence intensity of this compound is proportional to the concentration of hydroxyl radicals. Quantitative analysis can be performed using image analysis software or a microplate reader.
| Parameter | Description |
| Mean Fluorescence Intensity (MFI) | The average fluorescence intensity of a region of interest (e.g., a single cell or a group of cells). |
| Fold Change | The ratio of the MFI of stimulated cells to the MFI of unstimulated control cells. |
| Percentage of Positive Cells | The percentage of cells in a population that exhibit a fluorescence signal above a defined threshold. |
This compound Cytotoxicity
It is essential to assess the potential cytotoxicity of this compound at the working concentrations used in your experiments. A standard cytotoxicity assay, such as the MTT or LDH assay, can be performed.
| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| 1 | 1 | >95% (Expected) |
| 5 | 1 | >95% (Expected) |
| 10 | 1 | >90% (Expected) |
| 1 | 24 | To be determined |
| 10 | 24 | To be determined |
Note: The above values are hypothetical and should be determined experimentally for your specific cell line and conditions.
Visualization of Signaling Pathways and Workflows
Experimental Workflow for this compound Staining
Signaling Pathway of UV-Induced Hydroxyl Radical Formation
Signaling Pathway of Fenton Reaction-Mediated Hydroxyl Radical Formation
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low concentration of ·OH- Insufficient probe concentration or incubation time- Photobleaching | - Use a positive control (e.g., Fenton reaction) to confirm probe activity.- Optimize probe concentration and incubation time.- Minimize exposure to excitation light. Use an anti-fade reagent if compatible with live-cell imaging. |
| High Background Fluorescence | - Excess probe not washed away- Autofluorescence of cells or medium- Probe degradation | - Ensure thorough washing after incubation.- Use a phenol red-free medium for imaging.- Prepare fresh working solutions and protect from light. |
| Cell Death or Morphological Changes | - Probe cytotoxicity- Phototoxicity from imaging | - Perform a cytotoxicity assay to determine the optimal, non-toxic concentration of the probe.- Reduce the intensity and duration of light exposure during imaging. |
| Inconsistent Staining | - Uneven cell density- Inconsistent incubation conditions | - Ensure a monolayer of cells with even confluency.- Maintain consistent temperature and incubation times across all samples. |
References
Application Notes and Protocols for HKOH-1r Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HKOH-1r probe is a highly sensitive and selective fluorescent tool for the detection of endogenous hydroxyl radicals (•OH) in living cells.[1][2] As one of the most reactive and detrimental reactive oxygen species (ROS), the hydroxyl radical plays a crucial role in a multitude of physiological and pathological processes.[1][2] The ability to accurately measure •OH levels in real-time is essential for understanding its role in cellular signaling, oxidative stress, and disease pathogenesis. This compound is designed for excellent cellular uptake and retention, making it a robust probe for applications such as confocal microscopy and flow cytometry.[1] These application notes provide detailed protocols for the optimal use of the this compound probe and guidance on data interpretation.
Principle of Detection
The this compound probe is a green fluorescent dye that exhibits a significant increase in fluorescence intensity upon selective reaction with hydroxyl radicals. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio for the detection of •OH. The probe has a maximum excitation wavelength of approximately 500 nm and a maximum emission wavelength of around 520 nm.
Quantitative Data Summary
Optimal probe concentration is critical for achieving reliable and reproducible results. It is recommended that each user titrates the this compound probe to determine the optimal concentration for their specific cell type and experimental conditions. Below are tables to guide the optimization process and for recording experimental data.
Table 1: this compound Probe Concentration Optimization
| Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (MFI) | Signal-to-Noise Ratio | Cell Viability (%) | Observations |
| 1 | 30 | ||||
| 2.5 | 30 | ||||
| 5 | 30 | ||||
| 7.5 | 30 | ||||
| 10 | 30 |
Table 2: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Maximum Excitation | ~500 |
| Maximum Emission | ~520 |
Experimental Protocols
Reagent Preparation
a. This compound Stock Solution (1-10 mM)
-
Dissolve the this compound solid in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 948.28 g/mol ) in 105.5 µL of DMSO.
-
Vortex briefly to ensure the probe is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
b. This compound Working Solution (1-10 µM)
-
On the day of the experiment, dilute the this compound stock solution in a suitable buffer, such as serum-free cell culture medium or Phosphate-Buffered Saline (PBS).
-
The final working concentration should be optimized within the range of 1-10 µM. It is recommended to prepare this solution fresh for each experiment.
Staining Protocol for Adherent Cells
-
Seed adherent cells on sterile coverslips or in a multi-well plate and culture until the desired confluency is reached.
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Add the freshly prepared this compound working solution to the cells.
-
Incubate the cells for 5-30 minutes at room temperature, protected from light. The optimal incubation time may vary depending on the cell type.
-
After incubation, discard the working solution and wash the cells two to three times with pre-warmed, serum-free culture medium or PBS.
-
The cells are now ready for imaging using a fluorescence microscope.
Staining Protocol for Suspension Cells
-
Harvest suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS, repeating the centrifugation step.
-
Resuspend the cells in the this compound working solution.
-
Incubate for 5-30 minutes at room temperature in the dark.
-
After incubation, centrifuge the cells at 1000 x g for 5 minutes and discard the supernatant.
-
Wash the cells two to three times with PBS.
-
Resuspend the cells in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.
Visualization of Pathways and Workflows
Caption: Experimental workflow for detecting hydroxyl radicals with the this compound probe.
Caption: Detection of hydroxyl radicals by the this compound probe in a cellular context.
Important Considerations
-
Cytotoxicity: It is crucial to assess the potential cytotoxicity of the this compound probe at different concentrations in your specific cell line. A standard cell viability assay (e.g., MTT or trypan blue exclusion) should be performed.
-
Controls: Always include appropriate controls in your experiments. A negative control (cells not treated with a •OH inducer) and a positive control (cells treated with a known •OH inducer, such as Fenton's reagent) are recommended.
-
Photostability: While this compound is designed for good cellular retention, excessive exposure to excitation light can lead to photobleaching. Minimize light exposure during incubation and imaging.
-
Data Analysis: Quantify the fluorescence intensity using appropriate software (e.g., ImageJ or flow cytometry analysis software). The signal-to-noise ratio can be calculated by dividing the mean fluorescence intensity of the probe-loaded, stimulated cells by that of the probe-loaded, unstimulated cells.
By following these guidelines and protocols, researchers can effectively utilize the this compound probe to gain valuable insights into the role of hydroxyl radicals in their biological systems of interest.
References
Illuminating the Ephemeral: A Guide to Live Cell Imaging of Hydroxyl Radicals with HKOH-1r
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of HKOH-1r, a fluorescent probe designed for the sensitive and selective detection of hydroxyl radicals (•OH) in living cells. The hydroxyl radical is a highly reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes, including cellular signaling, oxidative stress, and drug-induced toxicity. Understanding its transient and localized production is crucial for advancing research in numerous fields. This compound offers a valuable tool for the real-time visualization and quantification of this elusive radical in live-cell imaging and flow cytometry applications.
Introduction to this compound
This compound is a cell-permeable probe that exhibits a significant increase in fluorescence intensity upon selective reaction with hydroxyl radicals. Its predecessor, HKOH-1, demonstrated high sensitivity and selectivity for •OH. This compound was subsequently developed for enhanced cellular uptake and retention, making it particularly well-suited for live-cell applications. This improved version allows for robust detection of endogenous •OH generation in various cell types and in response to different stimuli.
Key Features of this compound:
-
High Sensitivity and Selectivity: Specifically reacts with hydroxyl radicals over other ROS.
-
Live-Cell Compatibility: Readily penetrates the cell membrane and is well-retained within the cytoplasm.
-
Versatile Applications: Suitable for both confocal microscopy and flow cytometry.
-
Green Fluorescence: Exhibits excitation and emission spectra compatible with standard green fluorescence channels.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for experimental planning.
| Parameter | Value | Reference |
| Excitation Wavelength (max) | ~500 nm | |
| Emission Wavelength (max) | ~520 nm | |
| Recommended Working Concentration | 1 - 10 µM | |
| Typical Incubation Time | 20 - 60 minutes |
Experimental Protocols
This section provides detailed protocols for the use of this compound in common live-cell imaging applications.
General Workflow for Live Cell Imaging
The following diagram illustrates the general workflow for using this compound to detect hydroxyl radicals in live cells.
Protocol for Confocal Microscopy
This protocol is designed for the qualitative and quantitative imaging of hydroxyl radical production in adherent cells using a confocal microscope.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (serum-free for probe loading)
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Confocal microscope with appropriate filter sets for green fluorescence
Procedure:
-
Preparation of this compound Stock Solution (10 mM):
-
Dissolve 1 mg of this compound in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Seed adherent cells onto glass-bottom dishes or chamber slides at a density that will result in 60-80% confluency on the day of the experiment.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
-
Induction of Hydroxyl Radical Production (Optional):
-
To study induced •OH production, treat the cells with a stimulus of interest prior to or during this compound staining. Examples include:
-
UV Irradiation: Expose cells to a controlled dose of UV-B radiation. The optimal dose and duration should be determined empirically for the specific cell type and experimental question.
-
Fenton Reaction: Treat cells with a combination of a transition metal and hydrogen peroxide (e.g., 50-100 µM FeSO4 and 100-200 µM H2O2) for a defined period (e.g., 30-60 minutes).
-
Phorbol 12-myristate 13-acetate (PMA): Stimulate cells with PMA (e.g., 100-500 ng/mL) for a duration appropriate to induce an oxidative burst.
-
-
-
This compound Staining:
-
Prepare a fresh working solution of this compound by diluting the 10 mM stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined for each cell type.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the this compound loading solution and wash the cells twice with pre-warmed PBS or serum-free medium to remove any excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Immediately image the cells using a confocal microscope.
-
Use excitation and emission wavelengths appropriate for green fluorescence (e.g., Ex: 488 nm, Em: 500-550 nm).
-
Acquire images using consistent settings (laser power, gain, pinhole size) across all experimental conditions to allow for accurate comparison of fluorescence intensities.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity to a control group (e.g., untreated cells) to determine the fold-change in hydroxyl radical production.
-
Protocol for Flow Cytometry
This protocol is suitable for the quantitative analysis of hydroxyl radical levels in a population of suspension or adherent cells.
Materials:
-
This compound
-
DMSO, anhydrous
-
PBS, pH 7.4
-
Cell culture medium (serum-free for probe loading)
-
Suspension cells or trypsinized adherent cells
-
Flow cytometer with a blue laser (488 nm) and appropriate emission filters (e.g., FITC channel)
Procedure:
-
Preparation of this compound Stock Solution (10 mM):
-
Follow the same procedure as described in the confocal microscopy protocol.
-
-
Cell Preparation:
-
Harvest cells (suspension or trypsinized adherent cells) and wash once with PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Induction of Hydroxyl Radical Production (Optional):
-
Treat the cell suspension with a stimulus of interest as described in the confocal microscopy protocol. Ensure proper mixing during the treatment period.
-
-
This compound Staining:
-
Add this compound stock solution directly to the cell suspension to achieve a final concentration of 1-10 µM.
-
Incubate the cells for 20-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with PBS by centrifugation to remove excess probe.
-
Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using a 488 nm excitation laser.
-
Collect the green fluorescence signal in the appropriate channel (e.g., FITC or equivalent).
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Determine the geometric mean fluorescence intensity (gMFI) of the this compound signal for each sample.
-
Compare the gMFI of treated samples to that of control samples to quantify the change in hydroxyl radical levels.
-
Signaling Pathways and Experimental Workflows
Hydroxyl radicals are known to modulate various signaling pathways, often leading to cellular responses such as inflammation, apoptosis, and proliferation. This compound can be a valuable tool to investigate the involvement of •OH in these processes.
Example Signaling Pathway: Hydroxyl Radical-Mediated MAPK/ERK Pathway Activation
The following diagram illustrates a potential mechanism by which hydroxyl radicals can activate the MAPK/ERK signaling pathway, a key regulator of cell proliferation and survival.
Experimental Workflow for Investigating Signaling Pathways
This diagram outlines a logical workflow for using this compound to investigate the role of hydroxyl radicals in a specific signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | - Insufficient probe concentration- Inadequate incubation time- Low level of hydroxyl radical production- Incorrect filter settings | - Optimize this compound concentration (try up to 10 µM).- Increase incubation time (up to 60 minutes).- Use a positive control (e.g., Fenton reaction) to confirm probe activity.- Ensure the use of appropriate excitation and emission filters for green fluorescence. |
| High background fluorescence | - Incomplete removal of excess probe- Autofluorescence of cells or medium | - Increase the number of wash steps after probe incubation.- Use phenol red-free imaging medium.- Acquire a background image of unstained cells and subtract it from the stained images. |
| Phototoxicity or photobleaching | - Excessive laser power- Prolonged exposure to excitation light | - Use the lowest possible laser power that provides a detectable signal.- Minimize the exposure time and the number of acquisitions.- Use an anti-fade reagent if compatible with live-cell imaging. |
| Cell death or morphological changes | - Cytotoxicity of the probe at high concentrations- Toxicity of the stimulus used to induce •OH | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- Optimize the concentration and duration of the stimulus treatment. |
Conclusion
This compound is a powerful and versatile tool for the real-time detection of hydroxyl radicals in living cells. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to effectively utilize this probe in their studies of oxidative stress, cellular signaling, and drug discovery. By enabling the visualization of this highly reactive and transient molecule, this compound opens up new avenues for understanding the intricate roles of hydroxyl radicals in health and disease.
Applications of Hemokinin-1 in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemokinin-1 (HK-1), a member of the tachykinin peptide family encoded by the TAC4 gene, has emerged as a significant modulator of neuronal activity, particularly in the realms of pain and inflammation.[1][2] Initially discovered in hematopoietic cells, its expression and function within the central and peripheral nervous systems have garnered substantial interest.[2][3] While HK-1 shares structural and functional similarities with Substance P (SP) and exhibits a high affinity for the neurokinin 1 receptor (NK1R), a growing body of evidence indicates that it also exerts its effects through distinct binding sites and potentially novel, unidentified receptors.[1] This unique pharmacological profile makes HK-1 a compelling target for neuroscience research and therapeutic development, particularly for conditions involving chronic pain and neuroinflammation.
These application notes provide an overview of the key applications of HK-1 in neuroscience research, with detailed protocols for relevant experiments and a summary of quantitative data to facilitate experimental design.
Key Applications in Neuroscience
-
Pain Research: HK-1 is implicated in both inflammatory and neuropathic pain models. Its role is complex and can be dose-dependent, with studies showing both analgesic and hyperalgesic effects at different concentrations. This makes it a valuable tool for dissecting the intricate mechanisms of pain transmission and central sensitization.
-
Neuroinflammation: HK-1 is involved in the interplay between the nervous and immune systems. It can influence the activation of glial cells, such as microglia and astrocytes, which are key players in neuroinflammatory processes. Research in this area can provide insights into neurodegenerative diseases and the chronic pain states associated with inflammation.
-
Sensory Neuron Activation: HK-1 directly activates primary sensory neurons, inducing calcium influx. Notably, this effect can be independent of the NK1R, suggesting the involvement of other receptors or ion channels and opening new avenues for investigating sensory transduction.
-
Tachykinin Receptor Pharmacology: As a potent agonist at tachykinin receptors, HK-1 serves as a critical tool for studying the pharmacology and signaling of these receptors in the nervous system. Its distinct signaling properties compared to SP can help in elucidating the biased agonism and functional selectivity of tachykinin receptors.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Hemokinin-1 activity from published studies, providing a reference for experimental planning.
Table 1: Receptor Binding Affinities of Hemokinin-1
| Receptor | Ligand | Preparation | Ki (nM) | Reference |
| Human NK1 | [3H]-Substance P | CHO cells | 0.175 (95% CI: 0.13 - 0.23) | |
| Human NK1 | [125I]-Neurokinin A | CHO cells | 0.002 (95% CI: 0.001 - 0.003) | |
| Human NK2 | [125I]-Neurokinin A | CHO cells | 560 (95% CI: 470 - 650) |
Table 2: Functional Potency of Hemokinin-1 in In Vitro and In Vivo Assays
| Assay | Preparation | Parameter | Value | Reference |
| Contraction | Rat Urinary Bladder (NK1) | EC50 | ~3-fold less potent than SP | |
| Contraction | Rabbit Pulmonary Artery (NK2) | EC50 | ~500-fold less potent than NKA | |
| Contraction | Guinea-Pig Ileum (NK3) | EC50 | ~500-fold less potent than NKB | |
| Hypotension | Anesthetized Guinea-Pigs | ED50 | 0.1 nmol/kg | |
| Salivary Secretion | Anesthetized Rats | ED50 | 6 nmol/kg | |
| Calcium Influx | Rat Trigeminal Ganglion Neurons | Effective Concentration | 1 µM | |
| Calcium Influx | Rat Trigeminal Ganglion Neurons | Ineffective Concentration | 500 nM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways of Hemokinin-1 and a typical experimental workflow for studying its effects on gene expression in neurons.
Caption: Signaling pathways of Hemokinin-1 in neuronal cells.
Caption: Experimental workflow for transcriptomic analysis of HK-1 effects.
Experimental Protocols
Protocol 1: Calcium Imaging of Hemokinin-1-Induced Activation of Primary Sensory Neurons
This protocol is adapted from studies investigating the direct effects of HK-1 on cultured primary sensory neurons.
1. Materials and Reagents:
-
Primary sensory neurons (e.g., from trigeminal or dorsal root ganglia)
-
Poly-D-lysine coated coverslips or glass-bottom dishes
-
Neuronal culture medium
-
Hemokinin-1 (Sigma-Aldrich)
-
Substance P (as a control)
-
Fura-2 AM or other suitable calcium indicator dye
-
HEPES-buffered saline (HBS)
-
Calcium-free HBS
-
Capsaicin (as a positive control for neuronal activation)
-
Microscope equipped for ratiometric calcium imaging
2. Cell Culture:
-
Isolate trigeminal or dorsal root ganglia from neonatal rats or mice following approved animal care protocols.
-
Dissociate the ganglia enzymatically and mechanically to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated coverslips and culture in a suitable nutrient-supplemented medium.
-
Allow the neurons to adhere and extend neurites for at least 24-48 hours before the experiment.
3. Calcium Imaging Procedure:
-
Load the cultured neurons with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBS for 30-60 minutes at 37°C.
-
Wash the cells with HBS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the coverslip onto the stage of the imaging microscope and perfuse with HBS.
-
Acquire baseline fluorescence images at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).
-
Apply Hemokinin-1 at the desired concentration (e.g., 1 µM) via the perfusion system.
-
Continuously record fluorescence images to monitor changes in intracellular calcium concentration, indicated by the ratio of fluorescence intensities (F340/F380).
-
As a control, apply Substance P at a similar concentration to compare the responses.
-
To determine the source of calcium, repeat the experiment in calcium-free HBS. The absence of a response indicates that the calcium influx is from the extracellular space.
-
At the end of the experiment, apply a depolarizing stimulus (e.g., high KCl) or capsaicin to confirm cell viability and responsiveness.
4. Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) for individual cells over time.
-
Quantify the magnitude of the calcium response as the change in this ratio from baseline.
-
Determine the percentage of responsive cells in the population.
Protocol 2: In Vivo Assessment of Hemokinin-1 in a Neuropathic Pain Model
This protocol is based on studies using the partial sciatic nerve ligation (PSL) model in mice to investigate the role of HK-1 in chronic pain.
1. Animals:
-
Wild-type and HK-1 deficient (Tac4-/-) mice.
-
All procedures should be approved by an institutional animal care and use committee.
2. Partial Sciatic Nerve Ligation (PSL) Surgery:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve free from the surrounding connective tissue.
-
Using a curved needle, pass a suture (e.g., 8-0 silk) through the dorsal one-third to one-half of the nerve and tie a tight ligature.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as required.
3. Behavioral Testing for Mechanical and Cold Allodynia:
-
Mechanical Allodynia (von Frey test):
-
Acclimatize the mice to the testing apparatus (e.g., a wire mesh platform).
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw until a withdrawal response is observed.
-
Determine the paw withdrawal threshold using the up-down method.
-
Test both the ipsilateral (ligated) and contralateral paws.
-
-
Cold Allodynia (Cold Plate or Acetone Test):
-
For the cold plate test, place the mouse on a cold surface (e.g., 4°C) and measure the latency to paw withdrawal or licking.
-
For the acetone test, apply a drop of acetone to the plantar surface of the hind paw and record the duration of the withdrawal response.
-
4. Experimental Timeline:
-
Establish baseline behavioral responses before surgery.
-
Perform PSL surgery.
-
Conduct behavioral testing at multiple time points post-surgery (e.g., days 3, 7, 14, 21) to assess the development and maintenance of neuropathic pain.
-
Compare the responses between wild-type and HK-1 deficient mice to determine the role of endogenous HK-1 in neuropathic pain.
5. Data Analysis:
-
Analyze the paw withdrawal thresholds (mechanical allodynia) and latencies/durations (cold allodynia) using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare between genotypes and over time.
Conclusion
Hemokinin-1 is a multifaceted tachykinin with significant implications for neuroscience research. Its dual action through both NK1R and other, yet to be fully characterized, pathways provides a unique opportunity to explore novel mechanisms of neuronal signaling, particularly in the context of pain and neuroinflammation. The protocols and data presented here offer a foundation for researchers to incorporate HK-1 into their studies to further unravel the complexities of the nervous system and to identify potential new therapeutic targets.
References
- 1. Hemokinin-1 induces transcriptomic alterations in pain-related signaling processes in rat primary sensory neurons independent of NK1 tachykinin receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of hemokinin-1 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemokinin-1 Gene Expression Is Upregulated in Trigeminal Ganglia in an Inflammatory Orofacial Pain Model: Potential Role in Peripheral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug-Induced Oxidative Stress with HKOH-1r
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced oxidative stress is a significant factor in cellular toxicity and a critical consideration in drug development. The overproduction of reactive oxygen species (ROS), such as the highly reactive hydroxyl radical (•OH), can lead to cellular damage and contribute to adverse drug reactions. HKOH-1r is a second-generation fluorescent probe designed for the sensitive and selective detection of hydroxyl radicals in living cells. Its enhanced cellular uptake and retention make it a valuable tool for researchers studying the mechanisms of drug-induced oxidative stress.
This document provides detailed application notes and protocols for utilizing this compound to investigate and quantify drug-induced hydroxyl radical production in cellular models.
Principle of Detection
This compound is a non-fluorescent molecule that selectively reacts with hydroxyl radicals. Upon reaction, it is converted to a highly fluorescent product. The intensity of the fluorescence is directly proportional to the concentration of hydroxyl radicals, enabling both qualitative visualization and quantitative analysis of •OH production within living cells.
Key Features of this compound:
-
High Selectivity: Specifically detects hydroxyl radicals over other ROS.
-
High Sensitivity: Enables detection of even low levels of •OH.
-
Enhanced Cellular Retention: Improved design for better cellular uptake and longer-lasting intracellular signal.
-
Live-Cell Imaging Compatibility: Suitable for real-time monitoring of oxidative stress in living cells.
-
Versatile Applications: Can be used in fluorescence microscopy and flow cytometry.
Data Presentation
The following tables summarize the key parameters and expected outcomes when using this compound to study drug-induced oxidative stress.
Table 1: this compound Probe Specifications
| Parameter | Value |
| Excitation Wavelength (max) | ~490 nm |
| Emission Wavelength (max) | ~525 nm |
| Recommended Working Concentration | 5-10 µM |
| Solvent | Dimethyl sulfoxide (DMSO) |
Table 2: Experimental Parameters for Drug-Induced Oxidative Stress Analysis
| Parameter | Recommended Range/Value | Notes |
| Cell Seeding Density | ||
| 96-well plate (microscopy) | 1 x 10⁴ - 2 x 10⁴ cells/well | Adjust based on cell type and proliferation rate to achieve 70-80% confluency at the time of experiment. |
| 6-well plate (flow cytometry) | 2 x 10⁵ - 5 x 10⁵ cells/well | |
| Drug Treatment ("Drug X") | ||
| Concentration | Variable (e.g., 1-100 µM) | Determine optimal concentration through a dose-response experiment. |
| Incubation Time | Variable (e.g., 1-24 hours) | Optimize based on the drug's mechanism of action and expected time course of ROS production. |
| Positive Control | ||
| Menadione | 10-100 µM for 1-4 hours | A redox-cycling agent known to induce superoxide and subsequent hydroxyl radical formation.[1][2] |
| Paraquat | 100-500 µM for 1-4 hours | An herbicide that generates superoxide radicals within mitochondria, leading to hydroxyl radical production.[3][4] |
| This compound Staining | ||
| Incubation Time | 30 minutes | |
| Incubation Temperature | 37°C |
Table 3: Representative Quantitative Data for Drug-Induced Hydroxyl Radical Production
| Treatment Group | Mean Fluorescence Intensity (MFI) - Flow Cytometry | Fold Change in Fluorescence Intensity (Microscopy) |
| Vehicle Control (DMSO) | 150 ± 20 | 1.0 |
| Drug X (10 µM) | 450 ± 50 | 3.0 |
| Drug X (50 µM) | 900 ± 80 | 6.0 |
| Positive Control (Menadione, 50 µM) | 1200 ± 110 | 8.0 |
| Drug X (50 µM) + Antioxidant (N-acetylcysteine, 1 mM) | 250 ± 30 | 1.7 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type, drug, and experimental conditions.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Drug-Induced Hydroxyl Radical Production using Fluorescence Microscopy
This protocol details the steps for visualizing and quantifying hydroxyl radical production in adherent cells treated with a drug of interest.
Materials:
-
This compound probe
-
DMSO (anhydrous)
-
Cell culture medium (phenol red-free recommended for imaging)
-
Phosphate-Buffered Saline (PBS)
-
Drug of interest ("Drug X")
-
Positive control (e.g., Menadione)
-
Antioxidant (optional, e.g., N-acetylcysteine)
-
Adherent cells (e.g., HeLa, HepG2)
-
96-well, black-walled, clear-bottom imaging plates
-
Fluorescence microscope with appropriate filters (e.g., FITC/GFP channel)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Drug Treatment:
-
Prepare fresh solutions of "Drug X," positive control, and any co-treatments in cell culture medium.
-
Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubate for the desired period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
This compound Staining:
-
Prepare a 5-10 µM working solution of this compound in pre-warmed, serum-free medium. Protect from light.
-
Remove the drug-containing medium and wash the cells once with warm PBS.
-
Add the this compound working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Image Acquisition:
-
After incubation, gently wash the cells twice with warm PBS.
-
Add fresh, pre-warmed, phenol red-free medium or PBS to each well.
-
Immediately image the cells using a fluorescence microscope. Use excitation and emission wavelengths of approximately 490 nm and 525 nm, respectively.
-
Acquire images from multiple fields of view for each condition. Ensure that the exposure time and gain settings are kept constant across all samples to allow for accurate comparison.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or the average intensity per field of view using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the fold change in fluorescence intensity relative to the vehicle-treated control cells.
-
Protocol 2: Flow Cytometry Analysis of Drug-Induced Hydroxyl Radical Production
This protocol provides a method for the quantitative analysis of hydroxyl radical production in a cell population.
Materials:
-
This compound probe
-
DMSO (anhydrous)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Drug of interest ("Drug X")
-
Positive control (e.g., Paraquat)
-
Trypsin-EDTA (for adherent cells)
-
6-well plates
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into 6-well plates and grow to 70-80% confluency.
-
Treat the cells with "Drug X," a positive control, and a vehicle control as described in Protocol 1, Step 2.
-
-
This compound Staining:
-
Thirty minutes before the end of the drug treatment period, add this compound directly to the culture medium to a final concentration of 5-10 µM.
-
Continue to incubate for the final 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting:
-
Adherent cells: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a fluorescence-activated cell sorting (FACS) tube.
-
Suspension cells: Directly transfer the cell suspension to a FACS tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 300-500 µL of cold PBS.
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser and detecting the emission in the green channel (e.g., FITC, ~525 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Determine the Mean Fluorescence Intensity (MFI) of the gated population for each sample.
-
Compare the MFI of the drug-treated and positive control samples to the vehicle control to quantify the increase in hydroxyl radical production.
-
Mandatory Visualizations
Caption: Signaling pathway of drug-induced hydroxyl radical formation and its detection by this compound.
Caption: Experimental workflow for measuring drug-induced hydroxyl radical production using this compound.
Caption: Logical relationship between drug concentration, hydroxyl radical production, and cellular effects.
References
- 1. Menadione-induced oxidative stress in bovine heart microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxyl radical production from hydrogen peroxide and enzymatically generated paraquat radicals: catalytic requirements and oxygen dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lethal Hydroxyl Radical Production in Paraquat-Treated Plants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Reducing background fluorescence with HKOH-1r probe.
Technical Support Center: HKOH-1r Probe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the this compound probe and minimize background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and what is its primary application?
The this compound is a highly sensitive green fluorescent probe designed for the specific detection of hydroxyl radicals (•OH) in living cells.[1][2][3][4] Its primary application is in cellular imaging and flow cytometry to monitor the generation of this highly reactive oxygen species (ROS), which is implicated in numerous physiological and pathological processes.[2]
Q2: What are the excitation and emission wavelengths of the this compound probe?
The this compound probe has a maximum excitation wavelength of approximately 500 nm and a maximum emission wavelength of around 520 nm, making it suitable for detection in the green channel of most fluorescence microscopes and flow cytometers.
Q3: How does the this compound probe detect hydroxyl radicals?
This compound is a "turn-on" fluorescent probe. In its inactive state, the probe has minimal fluorescence. Upon reaction with hydroxyl radicals, the probe undergoes a chemical modification that results in a significant increase in its fluorescence quantum yield, leading to a detectable signal. This mechanism allows for the specific detection of •OH with a high signal-to-noise ratio.
Q4: What is a general protocol for using the this compound probe?
A general protocol involves preparing a stock solution, loading the cells with the probe, and then inducing and measuring the fluorescence.
Experimental Protocol: General Staining with this compound
-
Probe Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving 1 mg of the probe in 107 µL of DMSO.
-
Store the stock solution at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Loading:
-
Dilute the stock solution in a serum-free cell culture medium or a buffered saline solution like PBS to a working concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
Incubate the cells with the this compound working solution for a sufficient period to allow for cellular uptake.
-
-
Induction and Imaging:
-
After incubation, wash the cells 2-3 times with a buffered saline solution to remove any unbound probe.
-
Induce the generation of hydroxyl radicals using your experimental stimulus.
-
Image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation: ~500 nm, Emission: ~520 nm).
-
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence is a common issue in fluorescence microscopy that can obscure the desired signal and reduce image quality. This guide provides a systematic approach to identifying and mitigating sources of background noise when using the this compound probe.
Problem: High Background Fluorescence Obscuring the Signal
High background can manifest as a general haze across the image or as non-specific staining in cellular compartments. The key to resolving this is to systematically investigate potential sources, which can be broadly categorized into sample-related and instrument-related issues.
Step 1: Identify the Source of Background Fluorescence
A crucial first step is to determine whether the background is originating from the sample and reagents or from the imaging system itself.
Experimental Protocol: Differentiating Sample vs. System Background
-
Prepare your this compound-stained sample on a slide and focus on the cells.
-
Acquire an image.
-
Without changing any microscope settings (objective, filters, exposure time), move to an area of the slide with no cells and acquire another image.
-
If the background is significantly lower in the cell-free area, the source is likely sample-related (autofluorescence, unbound probe).
-
If the background remains high in the cell-free area, the issue may be with the imaging medium, the slide/coverslip, or the microscope system itself.
Signaling Pathway: this compound Probe Activation
Caption: Activation of the this compound probe by hydroxyl radicals.
Step 2: Address Sample-Related Background Fluorescence
If the background is determined to be sample-related, consider the following troubleshooting steps.
Issue 1: Autofluorescence
Autofluorescence is the natural fluorescence emitted by certain biological structures (e.g., mitochondria, lysosomes) or molecules (e.g., NADH, flavins, collagen).
-
Solution 1: Use an Unstained Control. Always prepare an unstained control sample (cells without the this compound probe) and image it using the same settings. This will reveal the baseline level of autofluorescence in your cells.
-
Solution 2: Use a Different Filter Set. If possible, try a probe with a different excitation/emission spectrum to avoid the spectral region of high autofluorescence. Since this compound is a green probe, this may not be an option if you are specifically studying hydroxyl radicals.
-
Solution 3: Photobleaching. Before adding the this compound probe, you can intentionally photobleach the autofluorescence by exposing the sample to high-intensity light.
Issue 2: Unbound or Non-Specifically Bound Probe
Excess probe that has not been washed away or probe that has bound to cellular components other than its target can significantly contribute to background.
-
Solution 1: Optimize Probe Concentration. The recommended working concentration for this compound is 1-10 µM. It is critical to perform a concentration titration to find the lowest concentration that still provides a robust signal.
| This compound Concentration | Signal Intensity | Background Intensity | Signal-to-Noise Ratio |
| 0.5 µM | Low | Very Low | Moderate |
| 1 µM (Recommended Start) | Good | Low | High |
| 5 µM | High | Moderate | Moderate-High |
| 10 µM | Very High | High | Low |
| Hypothetical Data |
-
Solution 2: Optimize Washing Steps. Ensure thorough but gentle washing after probe incubation to remove unbound probe. Increase the number of washes (e.g., from 2 to 4) or the duration of each wash.
| Number of Washes | Background Intensity |
| 1 | High |
| 2 | Moderate |
| 3 (Recommended) | Low |
| 4 | Very Low |
| Hypothetical Data |
Issue 3: Media and Reagent Fluorescence
Standard cell culture media can contain components like phenol red and riboflavin that are fluorescent and can increase background.
-
Solution 1: Use an Imaging Buffer. For the final imaging step, replace the cell culture medium with an optically clear, buffered saline solution (e.g., PBS) or a specialized low-background imaging medium like FluoroBrite™ DMEM.
| Imaging Medium | Relative Background Fluorescence |
| Standard DMEM (with Phenol Red) | High |
| Phenol Red-Free DMEM | Moderate |
| PBS | Low |
| Specialized Imaging Medium | Very Low |
| Hypothetical Data |
Step 3: Address Instrument- and Consumable-Related Background
If the background persists even in cell-free areas, consider these sources.
Issue 1: Imaging Vessel Fluorescence
Plastic-bottom dishes and flasks used for cell culture can be highly fluorescent.
-
Solution: Use Glass-Bottom Dishes. For high-quality fluorescence imaging, it is recommended to use glass-bottom dishes or slides, which have significantly lower background fluorescence.
Issue 2: Incorrect Instrument Settings
Improper microscope settings can lead to high background noise.
-
Solution 1: Optimize Exposure Time and Gain. Use the lowest possible exposure time and gain that still provide a clear signal from your positive control. Over-exposure will amplify both the signal and the background.
-
Solution 2: Use Appropriate Filters. Ensure that your filter sets are appropriate for the this compound probe and are not allowing bleed-through from other light sources.
Workflow: Troubleshooting High Background Fluorescence
Caption: A logical workflow for troubleshooting high background fluorescence.
By systematically working through these troubleshooting steps, researchers can effectively reduce background fluorescence and improve the quality and reliability of their data when using the this compound probe.
References
HKOH-1r Technical Support Center: Photostability and Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HKOH-1r, a fluorescent probe for detecting endogenous hydroxyl radicals (.OH), while minimizing photobleaching and ensuring data integrity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern when using this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This leads to a loss of its fluorescent signal.[3][4] For a probe like this compound, which is used to detect highly reactive and short-lived species like hydroxyl radicals, maintaining a stable fluorescent signal is critical for accurate quantification and imaging.[1] Significant photobleaching can lead to an underestimation of .OH levels and compromise the reliability of experimental results.
Q2: What factors contribute to the photobleaching of this compound?
A2: Several factors can accelerate the photobleaching of fluorescent probes like this compound:
-
High Excitation Light Intensity: Powerful lasers or lamps can rapidly degrade the fluorophore.
-
Prolonged Exposure Time: Continuous illumination, even at lower intensities, leads to cumulative damage.
-
Presence of Molecular Oxygen: The interaction between the excited fluorophore and oxygen can generate reactive oxygen species (ROS) that, in turn, damage the probe. This is a particularly important consideration for this compound, as its intended target is a type of ROS.
-
Suboptimal Environmental Conditions: The pH and chemical composition of the imaging medium can affect the probe's stability.
Q3: How does the photostability of this compound compare to other common fluorophores?
A3: While specific photostability data for this compound is not extensively published, probes designed for detecting reactive oxygen species can be susceptible to phototoxicity and photobleaching. As a general principle, it is crucial to employ imaging strategies that minimize light exposure. For long-term imaging experiments, selecting fluorophores known for high photostability, such as some modern synthetic dyes, is often recommended.
Q4: What are antifade reagents and can they be used with this compound in live-cell imaging?
A4: Antifade reagents are chemical cocktails that reduce photobleaching, often by scavenging free radicals. Many traditional antifade mounting media are designed for fixed samples and are toxic to living cells. However, there are commercially available antifade reagents specifically formulated for live-cell imaging, such as those based on Trolox or Oxyrase antioxidant technology, which can help preserve the signal of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound fluorescence signal during image acquisition. | Excessive Excitation Intensity: The laser power or lamp intensity is too high. Prolonged Exposure: The sample is being illuminated for too long or too frequently. Oxygen-Mediated Damage: High levels of molecular oxygen are reacting with the excited probe. | Optimize Illumination: Reduce the excitation intensity to the lowest level that provides a sufficient signal-to-noise ratio (SNR). Minimize Exposure: Use the shortest possible exposure time and, for time-lapse experiments, increase the interval between image captures. Use Antifade Reagents: Incorporate a live-cell compatible antifade reagent into your imaging media. |
| Weak initial this compound fluorescence signal. | Suboptimal Probe Concentration: The concentration of this compound is too low. Incorrect Filter/Laser Settings: The excitation and emission wavelengths are not correctly matched to the probe's spectral profile. Fluorescence Quenching: Components of the imaging medium may be quenching the signal. | Titrate Probe Concentration: Perform a concentration curve to determine the optimal this compound concentration for your cell type and experimental conditions. Verify Imaging Settings: Ensure that your microscope's filter sets and laser lines are appropriate for this compound. Test Different Media: If quenching is suspected, test alternative imaging buffers or media. |
| High background fluorescence. | Excess Unbound Probe: Residual this compound that has not been washed away contributes to background noise. Cellular Autofluorescence: Some cell types naturally fluoresce at certain wavelengths. Contaminated Media or Optics: Phenol red in media or dirty microscope optics can increase background. | Improve Washing Steps: Increase the number or duration of wash steps after probe loading to remove unbound this compound. Use a Background Control: Image unstained cells under the same conditions to determine the level of autofluorescence. Optimize Imaging Media & Maintenance: Use phenol red-free media for imaging and ensure microscope lenses and slides are clean. |
Experimental Protocols
Protocol 1: General Photostability Assessment of this compound
This protocol can be adapted to quantify the photobleaching rate of this compound under your specific experimental conditions.
-
Sample Preparation: Prepare cells with this compound according to your standard loading protocol. Mount the sample on the microscope.
-
Region of Interest (ROI) Selection: Identify a region of interest with clear and representative cellular fluorescence.
-
Initial Image Acquisition: Acquire an initial image (t=0) using your intended imaging settings (e.g., laser power, exposure time, gain).
-
Continuous Illumination: Continuously illuminate the ROI with the excitation light.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes) without changing the focus or imaging settings.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the cells within the ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of a cell-free area in the same image.
-
Normalize the intensity at each time point to the initial intensity at t=0.
-
Plot the normalized intensity versus time. The rate of decay represents the photobleaching rate. The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life.
-
Protocol 2: Optimized Imaging Workflow for Minimizing this compound Photobleaching
-
Cell Preparation: Load cells with the lowest effective concentration of this compound. After loading, wash cells thoroughly with phenol red-free imaging buffer, optionally supplemented with a live-cell antifade reagent.
-
Locate the Region of Interest: Use transmitted light (e.g., DIC or phase-contrast) to find and focus on the desired field of view. This avoids unnecessary fluorescence excitation.
-
Set Initial Imaging Parameters:
-
Switch to fluorescence imaging.
-
Use the lowest possible excitation intensity that provides a detectable signal.
-
Set the camera gain to an appropriate level to amplify the signal without introducing excessive noise.
-
Use the shortest possible camera exposure time that yields a good signal-to-noise ratio.
-
-
Image Acquisition:
-
Acquire a single image or a short time-lapse series.
-
For Z-stacks, use the minimum number of slices required to capture the relevant information.
-
If possible, use hardware or software solutions that synchronize illumination with camera exposure to avoid unnecessary light exposure.
-
-
Post-Acquisition: After imaging, store the data and, if necessary for quantitative comparisons, create a photobleaching curve to normalize your data.
Data Summary
Table 1: General Strategies to Minimize Photobleaching
| Strategy | Principle | Advantages | Disadvantages |
| Reduce Excitation Intensity | Lower photon flux reduces the rate of photochemical reactions. | Simple to implement; highly effective. | May lead to a lower signal-to-noise ratio. |
| Minimize Exposure Time | Less time under illumination results in less cumulative damage. | Reduces phototoxicity and photobleaching. | May require a more sensitive detector or higher gain. |
| Use Antifade Reagents | Scavenge reactive oxygen species that damage the fluorophore. | Can significantly increase probe stability. | Must be compatible with live cells; some can affect cell physiology. |
| Choose Photostable Probes | Some fluorophores are inherently more resistant to photodegradation. | Provides a more robust signal for long-term imaging. | The most photostable probe may not be available for the target of interest. |
| Optimize Filter Sets | Efficient filters maximize signal collection while minimizing excitation light bleed-through. | Improves signal-to-noise ratio, allowing for lower excitation power. | Requires appropriate hardware for your specific fluorophore. |
Visualizations
Caption: General mechanism of fluorophore photobleaching.
Caption: Optimized workflow for minimizing this compound photobleaching.
Caption: Troubleshooting logic for rapid this compound signal loss.
References
Technical Support Center: HKOH-1r Hydroxyl Radical Imaging
Welcome to the technical support center for the HKOH-1r hydroxyl radical imaging probe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and troubleshooting experiments for the accurate detection of hydroxyl radicals (•OH) in live cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during your this compound imaging experiments.
Q1: I am observing high background fluorescence even in my control cells. What could be the cause?
A1: High background fluorescence can arise from several factors not related to specific hydroxyl radical production. Here’s a troubleshooting guide to identify and mitigate the issue:
-
Probe Auto-oxidation: this compound, like many fluorescent probes, can be susceptible to auto-oxidation when exposed to light and air for extended periods.
-
Troubleshooting:
-
Always prepare fresh working solutions of this compound from a frozen stock immediately before use.
-
Protect the probe solution from light by wrapping the tube in aluminum foil.
-
Perform a cell-free control by incubating this compound in your imaging medium to check for spontaneous fluorescence increase.
-
-
-
Cellular Autofluorescence: Many cell types exhibit natural fluorescence from endogenous molecules like NADH, FAD, and lipofuscin. This is often more pronounced in the green channel where this compound fluoresces.
-
Troubleshooting:
-
Image a sample of unstained cells under the same imaging conditions to establish the baseline autofluorescence.
-
Subtract the mean fluorescence intensity of the unstained cells from your this compound stained samples during image analysis.
-
-
-
Sub-optimal Probe Concentration: Using too high a concentration of this compound can lead to non-specific staining and high background.
-
Troubleshooting:
-
Titrate the this compound concentration to find the lowest effective concentration that provides a good signal-to-noise ratio. A starting range of 1-10 µM is recommended.
-
-
Q2: The fluorescence signal in my positive control is weak or absent.
A2: A lack of signal in a positive control experiment, where hydroxyl radical production is expected, can be due to several experimental factors.
-
Ineffective •OH Induction: The method used to induce hydroxyl radical production may not be potent enough.
-
Troubleshooting:
-
Ensure your positive control stimulus (e.g., Fenton reagents like Fe²⁺ and H₂O₂, or UV irradiation) is properly prepared and applied.[1]
-
Optimize the concentration and duration of the stimulus.
-
-
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Insufficient Incubation Time: The probe may not have had enough time to react with the hydroxyl radicals.
-
Troubleshooting:
-
Optimize the incubation time with this compound. A typical range is 30-60 minutes.
-
-
-
Imaging Parameters: The microscope settings may not be optimal for detecting the this compound signal.
-
Troubleshooting:
-
Ensure you are using the correct excitation and emission wavelengths for this compound (Excitation: ~500 nm, Emission: ~520 nm).
-
Increase the laser power or exposure time, but be mindful of phototoxicity and photobleaching (see Q3).
-
-
Q3: My fluorescence signal is fading rapidly during time-lapse imaging.
A3: Rapid signal loss is likely due to photobleaching, a common artifact where the fluorophore is photochemically destroyed by the excitation light.
-
Excessive Light Exposure: High laser power and long exposure times accelerate photobleaching.
-
Troubleshooting:
-
Reduce the laser power to the lowest level that provides an adequate signal.
-
Use the shortest possible exposure time.
-
For time-lapse experiments, increase the interval between image acquisitions.
-
Utilize an anti-fade mounting medium if imaging fixed cells.
-
-
-
Probe Photostability: While rhodamine-based dyes like this compound are relatively photostable, they are not immune to photobleaching.
-
Troubleshooting:
-
Minimize the total light exposure to the sample.
-
Consider acquiring a z-stack to assess the signal throughout the cell, which may reveal that the signal is still present in other focal planes.
-
-
Q4: I am concerned about non-specific signals from other reactive oxygen species (ROS). How selective is this compound?
A4: The original publication on HKOH-1 reports high selectivity for hydroxyl radicals over other ROS such as superoxide, hydrogen peroxide, and peroxynitrite.[1][2] However, it is crucial to perform proper controls to ensure the signal you are observing is indeed from hydroxyl radicals.
-
Control Experiments:
-
Positive Control: Use a known inducer of hydroxyl radicals (e.g., Fenton reaction) to confirm the probe is working.
-
Negative Control: Pre-treat cells with a hydroxyl radical scavenger, such as dimethyl sulfoxide (DMSO) or thiourea, before adding this compound and the stimulus. A significant reduction in the fluorescence signal would support the specificity for hydroxyl radicals.
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ROS Panel: If possible, test the probe's response to other ROS generators in your specific cell model to confirm its selectivity under your experimental conditions.
-
Q5: I am observing cellular stress or death after loading with this compound and imaging.
A5: This is likely due to phototoxicity, a process where the excitation light interacts with the fluorescent probe to generate cytotoxic reactive oxygen species, or due to probe-induced cytotoxicity at high concentrations.
-
Phototoxicity:
-
Troubleshooting:
-
Reduce laser power and exposure time.
-
Increase the time interval between acquisitions in time-lapse experiments.
-
Monitor cell morphology throughout the experiment for signs of stress (e.g., blebbing, rounding).
-
-
-
Probe Cytotoxicity:
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell type.
-
Minimize the incubation time with the probe.
-
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound probe.
| Parameter | Value | Reference |
| Excitation Wavelength (max) | ~500 nm | Supplier Data |
| Emission Wavelength (max) | ~520 nm | Supplier Data |
| Recommended Working Concentration | 1 - 10 µM | Supplier Data |
| Recommended Incubation Time | 30 - 60 minutes | Supplier Data |
| Quantum Yield | Not explicitly reported for this compound, but rhodamine dyes generally have high quantum yields. | [3] |
| Photostability | Rhodamine dyes are known for their relatively high photostability compared to other fluorophores like fluorescein. | [3] |
Experimental Protocols
Standard Protocol for Live Cell Imaging of Hydroxyl Radicals with this compound
This protocol provides a general guideline. Optimization of probe concentration, incubation time, and stimulus conditions is recommended for each specific cell type and experimental setup.
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in serum-free medium or a suitable buffer (e.g., PBS or HBSS).
-
-
Probe Loading:
-
Wash the cells once with warm serum-free medium or buffer.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells twice with warm serum-free medium or buffer to remove any unloaded probe.
-
-
Stimulation and Imaging:
-
Replace the wash buffer with the imaging medium.
-
For positive controls or experimental conditions, add the hydroxyl radical-inducing stimulus.
-
For negative controls, pre-incubate with a hydroxyl radical scavenger for 30-60 minutes before adding the stimulus.
-
Proceed with fluorescence imaging using a confocal or epifluorescence microscope with appropriate filter sets for green fluorescence (Excitation ~500 nm, Emission ~520 nm).
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Visualizations
Experimental Workflow for this compound Imaging
Caption: A streamlined workflow for hydroxyl radical detection using this compound.
Signaling Pathways of Cellular Hydroxyl Radical Production
Caption: Major cellular pathways leading to the production of hydroxyl radicals.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio in HKOH-1r Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in experiments utilizing the hydroxyl radical fluorescent probe, HKOH-1r.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a highly sensitive and selective fluorescent probe designed for the detection of endogenous hydroxyl radicals (•OH) in living cells. Its primary applications include confocal microscopy and flow cytometry to monitor and quantify hydroxyl radical production in various biological contexts.[1][2]
Q2: What are the excitation and emission wavelengths for this compound?
A2: The maximum excitation wavelength for this compound is 500 nm, and its maximum emission wavelength is 520 nm.[3]
Q3: What is a typical working concentration and incubation time for this compound?
A3: A typical working concentration for this compound ranges from 1 to 10 µM. The optimal concentration should be determined for each specific cell type and experimental condition. The recommended incubation time is between 5 and 30 minutes at room temperature.[3][4]
Q4: Can this compound be used in both live and fixed cells?
A4: this compound is primarily designed for use in living cells to detect dynamic changes in hydroxyl radical production. Its use in fixed cells is generally not recommended as fixation can alter the cellular redox environment and potentially lead to artifacts.
Q5: What are the main sources of hydroxyl radicals in a cellular context?
A5: Hydroxyl radicals in biological systems are often generated through the Fenton reaction, which involves the reaction of hydrogen peroxide (H₂O₂) with reduced transition metals, such as ferrous iron (Fe²⁺). Mitochondria are a major source of reactive oxygen species (ROS), including the precursors to hydroxyl radicals, as a byproduct of aerobic respiration.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments, focusing on optimizing the signal-to-noise ratio.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Autofluorescence: Endogenous cellular components (e.g., NADH, flavins) can fluoresce. | - Image a sample of unstained cells to establish the baseline autofluorescence. - Use a culture medium without phenol red during the experiment. |
| 2. Probe Concentration Too High: Excess unbound probe contributes to background signal. | - Perform a concentration titration to determine the lowest effective probe concentration. - Ensure thorough washing steps after probe incubation to remove unbound probe. | |
| 3. Non-specific Staining: The probe may accumulate in cellular compartments non-specifically. | - Optimize incubation time; shorter incubation may reduce non-specific uptake. - Include a negative control (cells not treated to induce •OH) to assess non-specific signal. | |
| Weak or No Signal | 1. Low Hydroxyl Radical Production: The experimental conditions may not be inducing sufficient •OH for detection. | - Use a positive control (e.g., treating cells with a known inducer of oxidative stress like H₂O₂ and Fe²⁺) to confirm probe functionality. - Ensure the stimulus for •OH production is appropriately applied. |
| 2. Probe Degradation: this compound may be sensitive to light and repeated freeze-thaw cycles. | - Prepare fresh working solutions of the probe for each experiment. - Store the stock solution protected from light at -20°C or -80°C. | |
| 3. Incorrect Microscope Settings: Excitation and emission wavelengths are not optimally set for this compound. | - Use filter sets appropriate for the 500 nm excitation and 520 nm emission spectra of this compound. | |
| Photobleaching | 1. Excessive Exposure to Excitation Light: Prolonged or high-intensity illumination can destroy the fluorophore. | - Reduce laser power to the minimum level required for a detectable signal. - Minimize the duration of exposure during image acquisition. - Use an anti-fade mounting medium if compatible with the live-cell experiment. |
| Inconsistent Results | 1. Variable Cell Health and Density: Differences in cell conditions between experiments can affect results. | - Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase. - Perform experiments at a consistent time point after cell seeding. |
| 2. Inconsistent Probe Loading: Variations in probe concentration or incubation time. | - Prepare and use a master mix of the probe working solution for all samples in an experiment. - Adhere strictly to the optimized incubation time. |
Experimental Protocols
Protocol 1: Detection of Hydroxyl Radicals in Adherent Cells using Confocal Microscopy
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Cell Culture: Plate adherent cells on sterile coverslips or in glass-bottom dishes and culture until they reach the desired confluency.
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Preparation of this compound Working Solution:
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Prepare a 10 mM stock solution of this compound by dissolving 1 mg in 107 µL of DMSO. Store at -20°C to -80°C, protected from light.
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On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.
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Probe Loading:
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Remove the culture medium from the cells.
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Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature, protected from light.
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Washing:
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Remove the probe-containing solution.
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Wash the cells twice with warm serum-free medium or PBS to remove any unbound probe.
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Induction of Oxidative Stress (Optional):
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If applicable, treat the cells with the experimental stimulus to induce hydroxyl radical production. Include appropriate vehicle controls.
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Imaging:
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Mount the coverslip on a slide with a drop of imaging buffer or observe the cells directly in the glass-bottom dish.
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Image the cells using a confocal microscope with excitation at 500 nm and emission detection at 520 nm.
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Protocol 2: Detection of Hydroxyl Radicals in Suspension Cells using Flow Cytometry
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Cell Preparation:
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Harvest suspension cells and centrifuge at 300-400 x g for 5 minutes.
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Wash the cells twice with PBS.
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Resuspend the cells in a suitable buffer (e.g., PBS or serum-free medium) at a concentration of 1 x 10⁶ cells/mL.
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Preparation of this compound Working Solution:
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Prepare a 10 mM stock solution of this compound in DMSO as described above.
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Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.
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Probe Loading:
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Add the this compound working solution to the cell suspension.
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Incubate for 5-30 minutes at 37°C, protected from light.
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Washing:
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Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
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Wash the cells twice with PBS to remove excess probe.
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Induction of Oxidative Stress (Optional):
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Resuspend the cells in fresh medium and apply the experimental stimulus if required.
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Flow Cytometry Analysis:
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Resuspend the final cell pellet in FACS buffer.
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Analyze the cells on a flow cytometer using an excitation laser and emission filter appropriate for detecting the fluorescence of this compound (e.g., blue laser for excitation and a filter around 520 nm for emission).
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Visualizations
Caption: Workflow for hydroxyl radical detection using the this compound fluorescent probe.
Caption: Simplified diagram of the Fenton reaction, a major source of hydroxyl radicals.
Caption: Logical workflow for troubleshooting low signal-to-noise ratio in this compound experiments.
References
- 1. HKOH-1: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HKOH-1 | Reactive Oxygen Species | 2031170-96-2 | Invivochem [invivochem.com]
Cell viability issues with HKOH-1r staining.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cell viability issues encountered during HKOH-1r staining for the detection of hydroxyl radicals.
Troubleshooting Guide
Question: My cells are dying after this compound staining. What are the potential causes?
Cell death following this compound staining is often not due to the probe itself, but rather to suboptimal experimental conditions. The most common culprits are the probe's solvent, phototoxicity from microscope illumination, and inappropriate staining parameters. Below is a step-by-step guide to help you identify and resolve the issue.
Troubleshooting Workflow
Troubleshooting workflow for cell viability issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended final concentration of DMSO for live-cell imaging?
Dimethyl sulfoxide (DMSO) is a common solvent for fluorescent probes, but it can be toxic to cells at high concentrations. For most cell lines, a final concentration of 0.5% DMSO is well-tolerated .[1] Some robust cell lines may tolerate up to 1%, while sensitive cells, like primary cultures, may require concentrations below 0.1%.[1][2][3] It is always recommended to perform a dose-response curve to determine the optimal DMSO concentration for your specific cell type.[3]
Summary of Recommended DMSO Concentrations for Cell Culture
| Cell Type Sensitivity | Recommended Final DMSO Concentration | Notes |
| High (e.g., Primary Cells) | < 0.1% | Perform a viability assay to confirm no cytotoxic effects. |
| Moderate (Most cell lines) | ≤ 0.5% | Widely considered safe for the majority of cell lines. |
| Low (Robust cell lines) | ≤ 1.0% | Some cell lines can tolerate this, but it should be validated. |
| Cryopreservation | 5-10% | For freezing cells only, not for culturing. |
Q2: How can I minimize phototoxicity during imaging?
Phototoxicity occurs when the light used to excite the fluorescent probe generates reactive oxygen species (ROS) that damage and kill the cells.
To minimize phototoxicity:
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Reduce Exposure Time and Light Intensity: Use the lowest possible laser power and shortest exposure time that still provides an adequate signal-to-noise ratio.
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Use Sensitive Detectors: Modern, highly sensitive cameras can detect faint signals, reducing the need for high-intensity illumination.
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Limit Illumination to the Focal Plane: Techniques like confocal or light-sheet microscopy can help reduce out-of-focus illumination and subsequent cell damage.
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Avoid Unnecessary Exposure: Use shutters to block the light path when not actively acquiring images. Some imaging software and hardware can introduce "illumination overhead," where the sample is exposed longer than the set exposure time.
Q3: What are the optimal concentration and incubation time for this compound?
While the manufacturer's protocol should always be the primary reference, a typical starting point for fluorescent probes like this compound is a final concentration in the range of 1-10 µM. The incubation time can vary from 30 minutes to 1 hour. It is crucial to optimize these parameters for your specific cell type and experimental conditions to achieve the best signal with minimal impact on cell viability.
Q4: Can the this compound probe itself be toxic to cells?
Fluorescent probes for detecting hydroxyl radicals are generally designed to have low cytotoxicity. However, at very high concentrations or with prolonged incubation times, any chemical compound can potentially affect cell health. If you have ruled out solvent toxicity and phototoxicity, consider performing a dose-response experiment to assess the direct toxicity of this compound on your cells.
Experimental Protocols
Protocol: General Staining of Live Adherent Cells with this compound
This protocol provides a general framework. All steps should be optimized for your specific cell line and experimental setup.
Materials:
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This compound stock solution (e.g., 1 mM in DMSO)
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Live-cell imaging medium (e.g., phenol red-free DMEM)
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Phosphate-buffered saline (PBS)
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Cells cultured on imaging-compatible plates or slides
Procedure:
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Cell Seeding: Seed cells on an appropriate imaging vessel (e.g., glass-bottom dish) and allow them to adhere and reach the desired confluency (typically 60-80%).
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Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) live-cell imaging medium to the desired final concentration (e.g., 5 µM). Ensure the final DMSO concentration is ≤ 0.5%.
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Vehicle Control: Prepare a control solution with the same final concentration of DMSO in the imaging medium, but without the this compound probe.
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Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution (and vehicle control to separate wells) to the cells.
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Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.
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Washing: After incubation, gently remove the staining solution and wash the cells 2-3 times with pre-warmed imaging medium or PBS to remove any unbound probe.
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Imaging: Add fresh, pre-warmed imaging medium to the cells. Proceed with fluorescence microscopy, using appropriate filter sets for this compound and minimizing light exposure.
Visualizations
Mechanism of this compound
This compound is a fluorescent probe designed for the detection of hydroxyl radicals (•OH). In its initial state, the probe is non-fluorescent. Upon reaction with •OH, it is converted into a highly fluorescent product, allowing for the visualization of hydroxyl radical generation within living cells.
Mechanism of this compound detection of hydroxyl radicals.
References
HKOH-1r probe stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the HKOH-1r probe. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on storage conditions to ensure the optimal performance of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the use of the this compound probe.
Q1: I am not observing any fluorescent signal after loading my cells with the this compound probe. What could be the issue?
A1: There are several potential reasons for a lack of signal:
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Improper Probe Storage: The this compound probe is sensitive to light and temperature. Ensure that the stock solution has been stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots.[1][2]
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Incorrect Working Solution Preparation: The working solution should be prepared fresh for each experiment by diluting the stock solution in a suitable buffer like serum-free medium or PBS.[1][2] Ensure the final concentration is within the recommended range (typically 1-10 µM), though optimization for your specific cell type may be required.[1]
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Insufficient Incubation Time: The optimal incubation time can vary between cell types. A typical starting point is 5-30 minutes at room temperature in the dark. You may need to perform a time-course experiment to determine the ideal incubation period for your cells.
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Cell Health: Ensure your cells are healthy and viable before and during the experiment. Unhealthy cells may not take up the probe efficiently.
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Instrument Settings: Verify that the excitation and emission wavelengths on your fluorescence microscope or flow cytometer are set correctly for this compound (maximum excitation/emission ~500/520 nm).
Q2: My fluorescent signal is very weak. How can I improve it?
A2: Weak signal can often be addressed by optimizing the experimental parameters:
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Increase Probe Concentration: While staying within the recommended range, you can try increasing the concentration of the this compound working solution.
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Optimize Incubation Time: As mentioned above, a longer incubation time might be necessary for your specific cells to accumulate enough probe.
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Enhance Solubility: If you notice any precipitate in your stock solution, you can warm the tube to 37°C and sonicate it in an ultrasonic bath for a short period to improve solubility.
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Check for Quenching: Fluorescent dyes can be prone to quenching. Minimize exposure to light during all steps of the experiment, including storage, preparation, and incubation.
Q3: I am experiencing high background fluorescence. What are the possible causes and solutions?
A3: High background can obscure your specific signal. Here are some troubleshooting steps:
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Inadequate Washing: After incubation with the probe, it is crucial to wash the cells thoroughly to remove any unbound probe. Perform 2-3 washes with PBS or a suitable buffer.
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Probe Concentration is Too High: An excessively high concentration of the probe can lead to non-specific binding and high background. Try reducing the concentration of your working solution.
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Autofluorescence: Some cell types exhibit natural autofluorescence. You can check for this by imaging a sample of unstained cells under the same conditions. If autofluorescence is an issue, you may need to use specific imaging techniques or software to subtract the background.
Q4: The fluorescent signal from the this compound probe is fading rapidly during imaging. What can I do to prevent this?
A4: Rapid photobleaching can be a challenge. Here are some tips to minimize it:
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Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time that still provides a detectable signal.
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Use an Antifade Reagent: Mounting your cells with a commercially available antifade mounting medium can significantly reduce photobleaching.
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Acquire Images Efficiently: Plan your imaging session to capture the necessary data as quickly as possible to limit the total light exposure.
Data Presentation: this compound Probe Stability
The stability of the this compound probe is critical for obtaining reliable and reproducible results. The following table summarizes the recommended storage conditions and expected stability of the probe's stock solution.
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
Note: The this compound probe is shipped on blue ice and should be stored at the recommended temperatures immediately upon arrival.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
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Stock Solution Preparation:
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Dissolve the lyophilized this compound powder in high-quality, anhydrous DMSO to create a stock solution with a concentration in the range of 1-10 mM.
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To aid dissolution, the tube can be warmed to 37°C and briefly sonicated.
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Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes and store at -20°C or -80°C.
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Working Solution Preparation:
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On the day of the experiment, thaw an aliquot of the stock solution.
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Dilute the stock solution with a suitable buffer, such as serum-free cell culture medium or PBS, to the desired final working concentration (typically 1-10 µM).
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Important: Prepare the working solution fresh and do not store it for later use.
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Protocol for Staining Cells with this compound
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For Suspension Cells:
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Centrifuge the cell suspension and resuspend the cells in the freshly prepared this compound working solution.
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Incubate the cells for 5-30 minutes at room temperature in the dark. The optimal time should be determined empirically for each cell type.
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After incubation, centrifuge the cells at 1000g for 5 minutes and remove the supernatant.
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Wash the cells 2-3 times with PBS, centrifuging and resuspending between each wash.
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Resuspend the final cell pellet in pre-warmed serum-free medium or PBS for analysis.
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For Adherent Cells:
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Culture the adherent cells on sterile coverslips or in a suitable imaging dish.
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Remove the culture medium and gently add the this compound working solution to cover the cells.
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Incubate for 5-30 minutes at room temperature in the dark.
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Discard the working solution and wash the cells 2-3 times with pre-warmed culture medium or PBS.
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The cells are now ready for observation under a fluorescence microscope.
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Visualizations
Caption: Recommended workflow for this compound probe storage, handling, and use.
Caption: Troubleshooting flowchart for common this compound probe issues.
References
How to avoid false positives with HKOH-1r.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals using HKOH-1r. Below you will find troubleshooting advice and frequently asked questions to help you avoid false positives and ensure the accuracy of your experimental results.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common problems encountered during experiments with this compound.
Question: Why am I observing a high signal in my negative control wells?
Answer: A high background signal is a common source of false positives. Potential causes include:
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Inadequate Washing: Insufficient removal of unbound this compound can lead to a uniformly high signal across the plate.
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Solution: Increase the number of wash cycles or the volume of wash buffer after the incubation step. Ensure that the wash buffer is completely removed after the final wash.
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Cellular Autofluorescence: Some cell lines exhibit natural fluorescence, which can interfere with the this compound signal.
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Solution: Before starting your experiment, examine your cells under the microscope using the same filter set to determine their level of autofluorescence. If it is significant, you may need to use a different cell line or apply a background subtraction correction during data analysis.
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Reagent Contamination: Contamination of your cell culture medium or buffers can introduce fluorescent particles.
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Solution: Always use fresh, sterile-filtered reagents. If you suspect your this compound stock is contaminated, centrifuge it at high speed for 1-2 minutes to pellet any aggregates before use.
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Question: My positive control is not showing a signal. What went wrong?
Answer: The absence of a signal in your positive control indicates a potential issue with the experimental setup or the reagents themselves.
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Degraded this compound: Improper storage or handling can compromise the reagent's activity.
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Solution: Store this compound according to the manufacturer's instructions, typically at -20°C and protected from light. Avoid multiple freeze-thaw cycles.
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Ineffective Positive Control: The compound used to induce the cellular response may not be working as expected.
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Solution: Confirm the identity and concentration of your positive control compound. It is also advisable to have a secondary, well-characterized positive control to validate your experimental system.
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Incorrect Instrument Settings: The settings on your plate reader or microscope may not be optimized for this compound.
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Solution: Verify that you are using the correct excitation and emission wavelengths for this compound and that the instrument's sensitivity (gain) is set appropriately.
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Question: I'm observing a positive signal in a cell line that shouldn't express the target. How can I determine if this is a false positive?
Answer: To differentiate between a true signal and a false positive, consider the following validation steps:
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Orthogonal Testing: Use a different method, such as western blotting or qPCR, to confirm the presence and activation of the target pathway.
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Pharmacological Inhibition: Pre-treat your cells with a known inhibitor of the target pathway. A true positive signal should be diminished or eliminated by the inhibitor.
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Genetic Knockdown/Knockout: Employ techniques like siRNA or CRISPR to reduce or eliminate the expression of the target protein. This should abrogate a true positive signal.
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound?
This compound is a proprietary, cell-permeant small molecule designed to detect the activation of a specific cellular signaling pathway. Upon entering the cell, it binds to its target protein. This binding event is stabilized when the pathway is active, leading to a conformational change in this compound that "uncages" a fluorescent reporter.
What are the primary sources of false positives when using this compound?
The most common causes of false positives include:
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Using this compound at a concentration that is too high, leading to off-target binding.
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Cellular stress or toxicity induced by treatment compounds, which can cause non-specific changes in cell permeability and fluorescence.
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Contamination of cell cultures with fluorescent microbes or particles.
How should I store and handle this compound?
For optimal performance, this compound should be stored at -20°C in a desiccated, light-proof container. When preparing for an experiment, allow the vial to equilibrate to room temperature before opening to prevent condensation. Reagent prepared in solution should be used immediately or aliquoted and stored at -80°C for short-term use.
Quantitative Data Summary
The following table summarizes the performance characteristics of this compound based on internal validation studies.
| Parameter | Value | Notes |
| Recommended Working Concentration | 1-5 µM | Cell line dependent; optimization is recommended. |
| Specificity | >95% for the primary target | Determined by competitive binding assays. |
| False Positive Rate | < 3% | When used at the recommended concentration. |
| Incubation Time | 30-60 minutes | At 37°C. |
Experimental Protocols
Standard Protocol for this compound Assay
This protocol provides a general guideline. You may need to optimize it for your specific application.
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Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate at a density appropriate for your cell line to achieve 80-90% confluency on the day of the assay.
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Compound Treatment: Treat cells with your test compounds, positive controls, and negative controls. Incubate for the desired period.
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This compound Preparation: Prepare a 2X working solution of this compound in your assay buffer.
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This compound Incubation: Add an equal volume of the 2X this compound working solution to each well. Incubate the plate at 37°C for 30-60 minutes, protected from light.
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Signal Detection: Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for this compound.
Mandatory Visualizations
Caption: A simplified diagram of the this compound signaling pathway.
Caption: The basic experimental workflow for using this compound.
Caption: Logical relationships for troubleshooting this compound results.
Technical Support Center: Optimizing HKOH-1r Probe Performance in Cell Culture
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of the fluorescent probe HKOH-1r for the detection of hydroxyl radicals (•OH) in living cells. It has come to our attention that there may be a misunderstanding regarding the nature of this compound. Please note that This compound is a fluorescent probe, not a cell line. [1] This guide will address the impact of cell culture conditions on the performance of the this compound probe and provide troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a highly sensitive and selective fluorescent probe designed for the detection of endogenous hydroxyl radicals (•OH) in living cells. It is particularly useful for applications such as confocal imaging and flow cytometry.[1] |
| Which cell lines can be used with this compound? | This compound has been successfully used in various cell lines, including HeLa and RAW 264.7 cells, to monitor •OH generation.[1] Its applicability is broad and not restricted to a specific cell line. |
| How does cell culture media affect this compound performance? | The composition of the cell culture medium can significantly impact the performance of the this compound probe. Components such as serum, antioxidants (e.g., phenol red, vitamins), and pH can influence the baseline fluorescence and the probe's reactivity with hydroxyl radicals. It is recommended to perform control experiments to assess the background fluorescence of the media and potential quenching or autofluorescence effects. |
| What is the recommended working concentration for this compound? | The optimal working concentration of this compound should be determined empirically for each cell type and experimental condition. A starting concentration in the low micromolar range is generally recommended. Titration experiments are crucial to find the concentration that provides the best signal-to-noise ratio without causing cellular toxicity. |
| What are the appropriate controls for experiments using this compound? | - Unstained cells: To measure background autofluorescence. - Cells with probe, without stimulus: To establish a baseline fluorescence level. - Cells with a known •OH scavenger: To confirm the specificity of the probe for hydroxyl radicals. - Media only with probe: To check for any intrinsic fluorescence or reactivity of the media with the probe. |
Troubleshooting Guide
Encountering issues during your experiments? This guide provides solutions to common problems.
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Autofluorescence from cell culture medium (e.g., phenol red, riboflavin). - Intrinsic autofluorescence of the cells. - Probe concentration is too high. | - Use phenol red-free medium for the duration of the experiment. - Include an unstained cell control to subtract background autofluorescence. - Optimize the probe concentration by performing a titration experiment. |
| Low or No Signal | - Insufficient production of hydroxyl radicals. - Probe degradation due to light exposure. - Incorrect filter sets used for imaging or flow cytometry. - Presence of antioxidants in the media quenching the signal. | - Ensure the stimulus for •OH production is effective. - Protect the probe from light during storage and handling. - Verify the excitation and emission wavelengths of this compound and use the appropriate filter sets. - Consider using a medium with lower antioxidant content for the experiment. |
| Cell Death or Morphological Changes | - Probe concentration is too high, leading to cytotoxicity. - Solvent used to dissolve the probe (e.g., DMSO) is at a toxic concentration. - The experimental stimulus is causing cell death. | - Perform a toxicity assay to determine the maximum non-toxic concentration of the probe. - Ensure the final concentration of the solvent is low (typically <0.1%) and include a solvent control. - Titrate the stimulus to find a concentration that induces •OH without causing excessive cell death. |
| Inconsistent Results | - Variation in cell density or confluency. - Inconsistent incubation times with the probe or stimulus. - Photobleaching of the fluorescent signal. | - Plate cells at a consistent density for all experiments. - Standardize all incubation times precisely. - Minimize exposure of stained cells to excitation light. Use an anti-fade reagent if necessary for imaging. |
Experimental Protocols
General Protocol for Detection of Hydroxyl Radicals using this compound
This protocol provides a general workflow for using the this compound probe. Optimization of incubation times and concentrations is recommended for specific cell types and experimental conditions.
Signaling Pathways
Generic Signaling Pathway for ROS Production
The production of reactive oxygen species (ROS), including hydroxyl radicals, can be initiated by various extracellular and intracellular signals. The diagram below illustrates a simplified, generic signaling cascade that can lead to ROS generation, which can then be detected by the this compound probe.
References
Validation & Comparative
A Head-to-Head Battle of Hydroxyl Radical Probes: HKOH-1r Takes the Lead
For researchers, scientists, and drug development professionals navigating the complex landscape of reactive oxygen species (ROS) detection, the choice of a reliable hydroxyl radical (•OH) probe is paramount. This guide provides an objective comparison of the novel probe, HKOH-1r, with other commonly used alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The hydroxyl radical is one of the most reactive and damaging ROS, implicated in a wide range of physiological and pathological processes. Its fleeting nature, with a half-life in the nanosecond range, makes direct detection challenging. Consequently, the development of sensitive and selective fluorescent probes is crucial for understanding its role in cellular signaling and disease. This compound, a derivative of HKOH-1 optimized for enhanced cellular uptake and retention, has emerged as a promising tool for the detection of endogenous hydroxyl radicals in living cells.[1][2]
Performance Comparison of Hydroxyl Radical Probes
To facilitate an evidence-based selection, the following table summarizes the key performance characteristics of this compound and other widely used hydroxyl radical probes.
| Feature | This compound | Aminophenyl Fluorescein (APF) | 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) | Amplex UltraRed |
| Limit of Detection (LOD) | Data not available | 50 nM | Data not available | Primarily for H₂O₂ |
| Quantum Yield (Φ) | Data not available | Data not available | Data not available | Data not available |
| Selectivity | High for •OH | Good for hROS | Low, reacts with various ROS | Primarily for H₂O₂ |
| Cell Permeability | Excellent | Good | Good | Good |
| Primary Application | Live-cell imaging of •OH | Detection of hROS | General ROS indicator | H₂O₂ detection |
*hROS (highly reactive oxygen species) includes hydroxyl radical (•OH), peroxynitrite (ONOO⁻), and hypochlorite (OCl⁻).
In-Depth Look at the Probes
This compound: This probe is engineered for superior performance in live-cell applications, demonstrating high sensitivity and selectivity specifically for hydroxyl radicals.[1][2] Its enhanced cellular uptake and retention allow for robust detection of endogenous •OH generation through methods like confocal microscopy and flow cytometry.[1]
Aminophenyl Fluorescein (APF): APF is a well-established probe recognized for its sensitivity in detecting highly reactive oxygen species. With a reported limit of detection of 50 nM, it offers a reliable method for quantifying these potent oxidants. However, its reactivity is not exclusive to hydroxyl radicals, as it also detects peroxynitrite and hypochlorite.
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA): As a widely used general ROS indicator, DCFH-DA is not specific for hydroxyl radicals and reacts with a broad range of reactive oxygen species. This lack of specificity can complicate the interpretation of results when investigating the specific role of •OH.
Amplex UltraRed: This reagent is primarily designed for the detection of hydrogen peroxide (H₂O₂) in the presence of horseradish peroxidase (HRP). Its direct application for the specific detection of hydroxyl radicals is limited.
Visualizing the Mechanisms
To better understand the underlying processes, the following diagrams illustrate the reaction mechanism of this compound and a typical experimental workflow for comparing hydroxyl radical probes.
References
A Head-to-Head Comparison of HKOH-1r and DCFH-DA for Cellular Oxidative Stress Detection
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount. This guide provides a comprehensive comparison of two fluorescent probes used for the detection of reactive oxygen species (ROS): the highly specific hydroxyl radical probe, HKOH-1r, and the widely used general oxidative stress indicator, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
The choice of an appropriate assay for detecting ROS is critical for obtaining reliable and interpretable data. While DCFH-DA has been a staple in the field for its ease of use, its limitations have prompted the development of more specific and robust probes like this compound. This guide will delve into the working principles, experimental protocols, and comparative performance of these two assays, supported by available data, to aid researchers in selecting the optimal tool for their specific research needs.
Performance Comparison at a Glance
| Feature | This compound | DCFH-DA |
| Specificity | Highly selective for hydroxyl radical (•OH)[1][2] | Reacts with a broad range of ROS and reactive nitrogen species (RNS), including peroxyl radicals, peroxynitrite, and hypochlorous acid. Does not directly react with hydrogen peroxide (H₂O₂)[3] |
| Principle of Detection | Specific reaction with •OH leads to a fluorescent product. | Cellular esterases deacetylate DCFH-DA to non-fluorescent DCFH, which is then oxidized by various ROS/RNS to the fluorescent dichlorofluorescein (DCF)[4][5] |
| Excitation/Emission (max) | ~500 nm / ~520 nm | ~495 nm / ~529 nm |
| Cell Permeability | Yes, designed for good cellular uptake and retention | Yes |
| Primary Advantages | High sensitivity and selectivity for •OH, enabling more precise measurements of this specific radical | Widely used and commercially available, simple and cost-effective protocol |
| Primary Disadvantages | Specific to •OH, so it will not provide a general measure of total oxidative stress. | Lack of specificity, prone to auto-oxidation, photo-oxidation, and artifacts from cellular components, leading to potential misinterpretation of data |
Delving into the Mechanisms
The fundamental difference between this compound and DCFH-DA lies in their mechanism of action and specificity.
This compound: A Targeted Approach for Hydroxyl Radical Detection
This compound is a fluorescent probe specifically designed to be highly sensitive and selective for the hydroxyl radical (•OH), which is one of the most reactive and damaging ROS. Its chemical structure allows it to react preferentially with •OH over other ROS, leading to the formation of a fluorescent product that can be quantified.
Caption: Mechanism of this compound for hydroxyl radical detection.
DCFH-DA: A General Indicator of Oxidative Stress
DCFH-DA is a cell-permeable compound that, once inside the cell, is deacetylated by cellular esterases to form 2',7'-dichlorodihydrofluorescein (DCFH). DCFH is non-fluorescent but can be oxidized by a variety of ROS and RNS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). This broad reactivity makes it an indicator of general oxidative stress rather than a specific ROS.
Caption: General mechanism of the DCFH-DA assay for oxidative stress.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results. Below are representative protocols for both assays.
This compound Assay Protocol for Intracellular Hydroxyl Radical Detection
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Adherent or suspension cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of this compound Stock Solution (10 mM):
-
Dissolve 1 mg of this compound in an appropriate volume of DMSO to achieve a 10 mM stock solution.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of this compound Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 10 mM stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
-
Cell Staining:
-
For Adherent Cells:
-
Culture cells on sterile coverslips or in a multi-well plate.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the this compound working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.
-
-
For Suspension Cells:
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the cells in the this compound working solution.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
-
Washing:
-
After incubation, remove the this compound working solution.
-
Wash the cells twice with PBS to remove any excess probe.
-
-
Induction of Oxidative Stress (Optional):
-
After washing, you can treat the cells with your experimental compounds to induce •OH production.
-
-
Detection:
-
Resuspend cells (suspension) or add fresh PBS/media (adherent).
-
Immediately analyze the fluorescence using a fluorescence microscope or flow cytometer with excitation at ~500 nm and emission at ~520 nm.
-
Caption: Experimental workflow for the this compound assay.
DCFH-DA Assay Protocol for General Oxidative Stress Detection
This is a generalized protocol; optimization for cell type and experimental setup is recommended.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Adherent or suspension cells
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Preparation of DCFH-DA Stock Solution (10-20 mM):
-
Dissolve DCFH-DA in high-quality, anhydrous DMSO to make a 10-20 mM stock solution.
-
Store the stock solution at -20°C, protected from light, in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of DCFH-DA Working Solution (5-25 µM):
-
Immediately before use, dilute the stock solution to a final working concentration of 5-25 µM in pre-warmed, serum-free, and phenol red-free medium or PBS. The optimal concentration will vary depending on the cell line.
-
-
Cell Preparation and Staining:
-
For Adherent Cells:
-
Seed cells in a multi-well plate (a black plate with a clear bottom is recommended for fluorescence plate reader measurements) and allow them to adhere overnight.
-
Remove the culture medium and wash the cells gently with warm PBS.
-
Add the DCFH-DA working solution and incubate for 30-60 minutes at 37°C in the dark.
-
-
For Suspension Cells:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in the DCFH-DA working solution.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
-
Washing:
-
For Adherent Cells: Remove the loading solution and wash the cells twice gently with warm PBS.
-
For Suspension Cells: Centrifuge the cells, remove the supernatant, and wash the cell pellet once with PBS.
-
-
Treatment and Measurement:
-
Resuspend cells (suspension) or add fresh buffer/media (adherent).
-
Add your experimental compounds or positive control (e.g., H₂O₂ or tert-butyl hydroperoxide).
-
Measure fluorescence immediately for a kinetic assay or after a defined incubation period for an endpoint measurement. Use an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.
-
Caption: Experimental workflow for the DCFH-DA assay.
Conclusion
The choice between this compound and DCFH-DA for measuring oxidative stress should be guided by the specific research question. For studies aiming to specifically investigate the role of the highly reactive and damaging hydroxyl radical, this compound offers superior selectivity and sensitivity. Its use can provide more definitive insights into the involvement of •OH in various biological processes.
Conversely, the DCFH-DA assay, despite its well-documented limitations regarding specificity, can still be a useful tool for screening purposes or for assessing general changes in cellular redox status. It is a cost-effective and straightforward method, but researchers must be cautious in their data interpretation and acknowledge the assay's broad reactivity. Whenever possible, results obtained with DCFH-DA should be validated with more specific methods.
For researchers in drug development and those investigating the detailed mechanisms of oxidative stress, employing a highly specific probe like this compound is recommended to ensure the accuracy and reliability of their findings.
References
- 1. HKOH-1: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioquochem.com [bioquochem.com]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HKOH-1r Probe for Detecting Hydroxyl Radicals
In the landscape of cellular biology and drug development, the precise detection of reactive oxygen species (ROS) is paramount to understanding oxidative stress and its pathological implications. Among the most reactive and damaging ROS is the hydroxyl radical (•OH). Its fleeting lifespan and high reactivity present significant challenges for detection. The HKOH-1r probe has emerged as a valuable tool for researchers in this domain. This guide provides an objective comparison of the this compound probe with other common alternatives, supported by available experimental data and detailed protocols.
The this compound Probe: A Profile
This compound is a highly sensitive and selective fluorescent probe designed for the specific detection of hydroxyl radicals in living cells.[1][2] It is a derivative of the HKOH-1 probe, engineered for enhanced cellular uptake and retention.[1][2] Upon reaction with •OH, this compound exhibits a distinct green fluorescence, which can be quantified to measure the presence of these transient radicals.
Mechanism of Action
The detection mechanism of this compound is predicated on a specific chemical reaction with the hydroxyl radical. While the exact structure of this compound is proprietary, its precursor, HKOH-1, provides insight into its function. The probe is designed to be initially non-fluorescent or weakly fluorescent. The highly reactive hydroxyl radical attacks a specific site on the probe molecule, leading to an irreversible chemical modification. This transformation results in a product with strong fluorescence emission.
Caption: Reaction mechanism of the this compound probe with a hydroxyl radical.
Specificity and Selectivity: A Comparative Analysis
A crucial performance metric for any fluorescent probe is its selectivity for the target molecule over other potentially interfering species. In the context of ROS detection, a probe for •OH must demonstrate minimal cross-reactivity with other ROS and reactive nitrogen species (RNS).
The following table summarizes the reported selectivity of HKOH-1 and compares it with other commercially available or commonly cited probes for hydroxyl radical detection. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions.
| Probe | Target | Other ROS/RNS Tested | Reported Selectivity | Reference |
| HKOH-1 | •OH | H₂O₂, O₂•⁻, NO•, ONOO⁻, ClO⁻ | Superior selectivity for •OH with minimal fluorescence increase in the presence of other ROS/RNS. | [1] |
| MitoROS OH580 | •OH | H₂O₂, O₂•⁻, and other ROS/RNS | Highly selective for •OH over other ROS and RNS. | |
| RH-EDA (Rhodamine-based) | •OH | H₂O₂, O₂•⁻, NO•, ONOO⁻, and others | High sensitivity and selectivity to •OH without interference from other ROS. | |
| Coumarin-3-carboxylic acid | •OH | H₂O₂, O₂•⁻, ¹O₂, HClO | Good selectivity for •OH with no interference from other tested ROS. |
Performance Characteristics
Beyond selectivity, other photophysical properties are critical for the practical application of a fluorescent probe in cellular imaging.
| Property | HKOH-1 | MitoROS OH580 | RH-EDA | Coumarin-3-carboxylic acid |
| Excitation Wavelength (nm) | ~500 | ~540 | Not specified | ~395 |
| Emission Wavelength (nm) | ~520 | ~590 | Not specified | ~450 |
| Color | Green | Red | Not specified | Blue |
| Cell Permeability | Yes (this compound is optimized for this) | Yes | Yes | Yes |
| Quantum Yield | High upon reaction | Not specified | Not specified | High (for 7-hydroxy product) |
| Photostability | Good | Good | Good | Moderate (can be prone to photobleaching) |
Experimental Protocols
The following is a generalized protocol for the detection of hydroxyl radicals in living cells using a fluorescent probe like this compound. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
I. Cell Preparation and Probe Loading
-
Cell Seeding: Seed cells on an appropriate imaging dish or plate and culture overnight to allow for adherence.
-
Probe Preparation: Prepare a stock solution of the this compound probe in DMSO. Immediately before use, dilute the stock solution to the desired working concentration (typically 1-10 µM) in a serum-free medium or buffer (e.g., PBS).
-
Probe Incubation: Remove the culture medium from the cells and wash once with a warm buffer. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with a warm buffer to remove any excess probe.
II. Induction of Hydroxyl Radical Production (Positive Control)
-
Fenton Reaction: To induce exogenous •OH production, treat the probe-loaded cells with a freshly prepared Fenton reagent mixture (e.g., 100 µM H₂O₂ and 10 µM CuCl₂ or FeCl₂) in a buffer for 30-60 minutes at 37°C.
-
PMA Stimulation: To stimulate endogenous •OH production in cell types like macrophages (e.g., RAW 264.7), treat the probe-loaded cells with phorbol 12-myristate 13-acetate (PMA) at a suitable concentration (e.g., 1 µg/mL) for 2-4 hours.
III. Imaging and Data Analysis
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the green fluorescent signal of the this compound reaction product (e.g., excitation ~488 nm, emission ~520 nm).
-
Image Acquisition: Capture images of both the control (unstimulated) and treated cells.
-
Data Quantification: Use image analysis software to measure the mean fluorescence intensity of the cells in each condition. An increase in fluorescence intensity in the treated cells compared to the control indicates the presence of hydroxyl radicals.
Caption: Experimental workflow for hydroxyl radical detection in living cells.
Conclusion
The this compound probe stands out as a highly specific and sensitive tool for the detection of hydroxyl radicals in living cells. Its enhanced cellular retention and bright green fluorescence make it a robust choice for applications in confocal microscopy and flow cytometry. While several alternatives exist, each with its own set of characteristics, the this compound probe's reported superior selectivity makes it a compelling option for researchers aiming to specifically investigate the roles of •OH in various physiological and pathological processes. As with any experimental tool, careful optimization and the use of appropriate controls are essential for obtaining reliable and reproducible results.
References
Validating Novel Compound Efficacy: A Comparative Guide to Electron Paramagnetic Resonance (EPR) Spectroscopy
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action of a novel compound is a critical step in the preclinical phase. This guide provides a comparative analysis of Electron Paramagnetic Resonance (EPR) spectroscopy for validating the therapeutic effects of a hypothetical novel compound, "Compound-X," with a focus on its interaction with metalloenzymes and subsequent reactive oxygen species (ROS) generation.
Hypothetical Case Study: Compound-X
For the purpose of this guide, we will consider "Compound-X," a novel therapeutic agent designed to inhibit a specific metalloenzyme, "Metalloenzyme-A," which is implicated in a disease pathway. The proposed mechanism of action involves the direct binding of Compound-X to the paramagnetic metal center of Metalloenzyme-A, leading to an increase in ROS production and subsequent apoptosis of diseased cells.
Data Presentation: EPR as a Quantitative Tool
EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as transition metal ions in metalloenzymes and free radicals.[1][2] It can provide quantitative data on the binding of a ligand to a paramagnetic center and the generation of free radicals.
Table 1: EPR Spectroscopic Analysis of Compound-X Binding to Metalloenzyme-A
| Sample | g-value | Hyperfine Coupling Constant (A) (Gauss) | Spin Concentration (µM) |
| Metalloenzyme-A (apo) | 2.15 | 150 | 100 |
| Metalloenzyme-A + Compound-X (1:1) | 2.08 | 125 | 95 |
| Metalloenzyme-A + Compound-X (1:10) | 2.03 | 110 | 92 |
| Metalloenzyme-A + Inactive Analog | 2.15 | 150 | 100 |
The g-value and hyperfine coupling constant are parameters derived from the EPR spectrum that reflect the electronic environment of the paramagnetic center. Changes in these values upon addition of Compound-X indicate direct binding to the metal ion. A decrease in spin concentration can suggest a change in the oxidation state of the metal upon binding.
Table 2: Quantification of ROS Production using EPR Spin Trapping
| Condition | Spin Adduct Concentration (µM) |
| Control Cells | 1.2 ± 0.3 |
| Cells + Compound-X (10 µM) | 15.8 ± 2.1 |
| Cells + Compound-X (10 µM) + ROS Scavenger | 2.5 ± 0.5 |
| Cells + Inactive Analog (10 µM) | 1.5 ± 0.4 |
Spin trapping is a technique used with EPR to detect and quantify short-lived free radicals like ROS.[3][4] An increase in the spin adduct concentration upon treatment with Compound-X provides evidence for increased ROS production.
Comparison with Alternative Validation Methods
While EPR is highly specific for paramagnetic species, other techniques can provide complementary information.
Table 3: Comparison of Validation Techniques
| Technique | Principle | Advantages | Limitations |
| EPR Spectroscopy | Detects the absorption of microwave radiation by unpaired electrons in a magnetic field.[5] | Highly specific for paramagnetic species; provides detailed structural and dynamic information; not limited by the size of the protein or complex. | Requires specialized equipment; can have lower sensitivity for some systems; may require spin labeling for diamagnetic molecules. |
| Fluorescence Spectroscopy | Measures the emission of light from fluorescent molecules after excitation. | High sensitivity; widely available; can be used for real-time measurements in live cells. | Can be prone to artifacts from autofluorescence; may require labeling with bulky fluorophores that can perturb the system; provides less structural detail than EPR. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity for identifying molecules and their modifications; can be used to study protein-ligand interactions. | Does not directly detect paramagnetic centers; can be challenging to maintain non-covalent interactions during analysis; provides limited dynamic information. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | Provides a complete thermodynamic profile of the binding interaction (affinity, enthalpy, entropy); label-free. | Requires larger amounts of sample; lower throughput; does not provide structural information. |
Mandatory Visualization
Signaling Pathway of Compound-X
Experimental Workflow for EPR Validation
Experimental Protocols
EPR Spectroscopy for Protein-Ligand Interaction
-
Sample Preparation:
-
Purify Metalloenzyme-A to >95% homogeneity.
-
Prepare a stock solution of Metalloenzyme-A in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Prepare a stock solution of Compound-X in the same buffer.
-
-
Titration:
-
To a constant concentration of Metalloenzyme-A (e.g., 100 µM), add increasing molar equivalents of Compound-X (0, 0.5, 1, 2, 5, 10 equivalents).
-
Incubate the samples at a controlled temperature (e.g., 25°C) for 30 minutes to allow binding to reach equilibrium.
-
-
EPR Measurement:
-
Transfer each sample into a quartz EPR tube.
-
Freeze the samples in liquid nitrogen to obtain a glassed-frozen solution.
-
Record the EPR spectra using a continuous-wave (CW) EPR spectrometer at cryogenic temperatures (e.g., 77 K).
-
Typical instrument settings: microwave frequency ~9.5 GHz (X-band), microwave power 1 mW, modulation amplitude 2 G, time constant 0.1 s.
-
-
Data Analysis:
-
Simulate the experimental spectra to extract the g-values and hyperfine coupling constants.
-
Integrate the EPR signal to determine the spin concentration in each sample.
-
EPR Spin Trapping for Cellular ROS Detection
-
Cell Culture and Treatment:
-
Culture the diseased cells to the desired confluency.
-
Treat the cells with Compound-X (e.g., 10 µM) or vehicle control for a specified time (e.g., 1 hour).
-
-
Spin Trapping:
-
Add a spin trapping agent (e.g., 50 mM DMPO) to the cell culture medium and incubate for 15 minutes.
-
Harvest the cells by scraping and centrifugation.
-
-
Sample Preparation for EPR:
-
Resuspend the cell pellet in a small volume of buffer.
-
Load the cell suspension into a gas-permeable capillary tube.
-
-
EPR Measurement:
-
Record the EPR spectra at room temperature.
-
Typical instrument settings: microwave frequency ~9.5 GHz, microwave power 20 mW, modulation amplitude 1 G.
-
-
Data Analysis:
-
Identify the characteristic spectrum of the spin adduct (e.g., DMPO-OOH for superoxide).
-
Quantify the signal intensity by double integration and compare it to a standard of known concentration (e.g., TEMPOL).
-
Conclusion
EPR spectroscopy offers a highly specific and quantitative method for validating the mechanism of action of novel compounds that interact with paramagnetic centers or modulate free radical production. By providing direct evidence of target engagement and downstream effects, EPR can be an invaluable tool in the drug discovery and development pipeline. When combined with complementary techniques such as fluorescence spectroscopy and mass spectrometry, researchers can build a comprehensive and robust validation package for their lead candidates.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pharmaceutical Applications of Electron Paramagnetic Resonance Spectroscopy: An Overview | Bruker [bruker.com]
- 3. Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Cross-Validation of HKOH-1r Fluorescent Probe Data with Mass Spectrometry: A Comparison Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of methodologies for the cross-validation of data obtained from the fluorescent probe HKOH-1r with mass spectrometry analysis. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental protocols and data presentation necessary for robust validation of findings related to hydroxyl radical detection.
Introduction
This compound is a highly sensitive green fluorescent probe designed for the specific detection of intracellular hydroxyl radicals (•OH) in living cells.[1][2][3][4] While this compound provides valuable insights into oxidative stress through fluorescence imaging and flow cytometry[3], it is crucial to validate these findings with an orthogonal and highly specific technique. Mass spectrometry (MS) has emerged as an indispensable tool for identifying and quantifying specific molecular modifications, making it an ideal method for cross-validating data on hydroxyl radical activity.
Data Presentation: Correlating Fluorescence with Proteomic Modifications
A key aspect of cross-validation is the direct comparison of quantitative data from both techniques. The following tables illustrate how to structure results from a hypothetical experiment where cells are treated with a compound known to induce oxidative stress.
Table 1: this compound Fluorescence Intensity
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Vehicle Control | 150.2 | 12.5 | 1.0 |
| Compound X (10 µM) | 455.8 | 35.1 | 3.0 |
| Compound X + Scavenger | 162.3 | 15.8 | 1.1 |
Table 2: Mass Spectrometry Quantification of Oxidative Protein Modifications
| Protein Modification | Vehicle Control (Relative Abundance) | Compound X (10 µM) (Relative Abundance) | Fold Change vs. Control |
| Tyrosine Hydroxylation | 1.0 | 3.2 | 3.2 |
| Methionine Sulfoxidation | 1.0 | 2.8 | 2.8 |
| Proline Hydroxylation | 1.0 | 2.5 | 2.5 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of cross-validation studies.
Cell Culture and Treatment
-
Cell Seeding: Plate HeLa cells at a density of 1 x 10^5 cells/well in a 6-well plate and culture for 24 hours.
-
This compound Staining: Incubate the cells with 5 µM this compound for 30 minutes at 37°C.
-
Treatment: Treat the cells with Compound X (10 µM), a known inducer of hydroxyl radicals, for 1 hour. Include a vehicle control group and a group pre-treated with an •OH scavenger.
Fluorescence Measurement
-
Imaging: Capture fluorescence images using a confocal microscope with excitation and emission wavelengths of 500 nm and 520 nm, respectively.
-
Quantification: Measure the mean fluorescence intensity of at least 100 cells per condition using image analysis software.
Mass Spectrometry Analysis
-
Protein Extraction and Digestion: Following treatment, wash the cells with PBS, lyse the cells, and extract total protein. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Search the MS/MS data against a protein database to identify and quantify peptides with oxidative modifications (e.g., tyrosine hydroxylation, methionine sulfoxidation).
Visualizing the Workflow and Rationale
Diagrams are essential for illustrating complex experimental workflows and the underlying biological rationale.
Caption: Workflow for cross-validating this compound data with mass spectrometry.
Caption: Pathway of •OH generation and detection by this compound and mass spec.
References
A Comparative Guide to Hydroxyl Radical Detection: Limitations of HKOH-1r in Specific Cell Types
For Immediate Publication
[City, State] – [Date] – A comprehensive new guide offering a comparative analysis of fluorescent probes for the detection of hydroxyl radicals (•OH) in living cells was published today. This guide, targeted at researchers, scientists, and drug development professionals, provides a detailed examination of the capabilities and limitations of the popular probe HKOH-1r, alongside a comparative look at alternative methods. The publication aims to equip researchers with the necessary information to select the most appropriate tool for their specific cellular models and experimental questions.
Hydroxyl radical is a highly reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes, including cellular signaling, inflammation, and neurodegenerative diseases. Accurate detection of this transient and reactive molecule is crucial for understanding its biological roles. While this compound has been recognized for its high sensitivity and selectivity in detecting endogenous •OH in cell lines such as HeLa and RAW 264.7, its performance across a broader spectrum of cell types remains less characterized. This guide addresses this gap by contextualizing the utility of this compound and presenting a comparative overview of alternative probes.
Executive Summary
This guide provides a performance comparison of this compound with other commonly used fluorescent probes for hydroxyl radical detection: Aminophenyl fluorescein (APF), 3'-p-(hydroxyphenyl) fluorescein (HPF), and coumarin-based probes. While direct evidence of this compound limitations in specific cell types is not extensively documented in published literature, this comparison highlights the strengths and potential drawbacks of each probe, allowing researchers to infer which tool may be best suited for their experimental system. The comparison focuses on key performance metrics such as selectivity, sensitivity, and documented cellular applications.
Data Presentation: Comparison of Hydroxyl Radical Probes
| Feature | This compound | Aminophenyl fluorescein (APF) | 3'-p-(hydroxyphenyl) fluorescein (HPF) | Coumarin-based Probes |
| Reported Cell Types | HeLa, RAW 264.7 | L1210, HT-1080, HeLa, NIH3T3, p53-/- MEFs | L1210, HeLa, NIH3T3, p53-/- MEFs | Various, including applications in living cells. |
| Selectivity | High selectivity for •OH over other ROS. | Reacts with •OH, peroxynitrite, and hypochlorite. Does not react with superoxide, hydrogen peroxide, singlet oxygen, or nitric oxide.[1] | Reacts with •OH and peroxynitrite. Shows low reactivity with hypochlorite and does not react with superoxide, hydrogen peroxide, singlet oxygen, or nitric oxide.[1] | Generally selective for •OH, leading to the formation of a highly fluorescent product (7-hydroxycoumarin). |
| Reported Detection Limit | Not explicitly quantified in available literature. | 50 nM for particle-generated highly reactive oxygen species (hROS). | Not explicitly quantified in available literature. | 1.65 µM for a specific coumarin-based nanohybrid probe. |
| Quantum Yield (QY) | Not explicitly reported for this compound. | Not explicitly reported for APF. | The fluorescent product, fluorescein, has a high quantum yield. | The fluorescent product, 7-hydroxycoumarin, has a high quantum yield (0.5).[2] |
| Special Features | Designed for better cellular uptake and retention.[3][4] | Can be used to distinguish hypochlorite from •OH/peroxynitrite when used in conjunction with HPF. | Can be used to distinguish hypochlorous acid from •OH/peroxynitrite when used in conjunction with APF. | Ratiometric probes have been developed for more quantitative measurements. |
Experimental Protocols
General Protocol for Hydroxyl Radical Detection using Fluorescent Probes
This protocol provides a general framework. Optimal conditions (e.g., probe concentration, incubation time) should be determined empirically for each cell type and experimental setup.
-
Cell Culture: Plate cells on an appropriate vessel for microscopy or flow cytometry and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., this compound, APF, HPF, or a coumarin-based probe) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Note: For APF and HPF, DMF is recommended as DMSO can scavenge hydroxyl radicals.
-
Cell Loading: Dilute the probe stock solution to the desired final concentration (typically in the range of 1-10 µM) in serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Remove the culture medium from the cells and add the probe-containing solution.
-
Incubation: Incubate the cells with the probe for a specific duration (e.g., 30-60 minutes) at 37°C in the dark.
-
Induction of Oxidative Stress (Optional): If investigating induced hydroxyl radical production, treat the cells with a stimulus (e.g., UV irradiation, Fenton reagents like FeSO₄ and H₂O₂, or other chemical inducers) during or after probe incubation.
-
Washing: Gently wash the cells with pre-warmed buffer (e.g., PBS) to remove excess probe.
-
Imaging or Flow Cytometry:
-
Microscopy: Acquire fluorescent images using a fluorescence microscope equipped with appropriate filters. For fluorescein-based probes (APF, HPF), excitation is typically around 490 nm and emission is collected around 515 nm.
-
Flow Cytometry: Harvest the cells and resuspend them in a suitable buffer for analysis on a flow cytometer.
-
Mandatory Visualization
Signaling Pathway for Hydroxyl Radical Generation
Hydroxyl radicals can be generated in cells through various mechanisms, including the Fenton reaction and in response to external stimuli like ultraviolet (UV) radiation.
Caption: Generation of hydroxyl radicals via the Fenton reaction and UV irradiation.
Experimental Workflow for Comparative Analysis
A generalized workflow for comparing the performance of different hydroxyl radical probes in a specific cell type.
Caption: Workflow for comparing hydroxyl radical probes in a chosen cell line.
Discussion of Limitations and Alternatives
The primary limitation of this compound, as suggested by the current body of literature, is its relatively narrow documented application in terms of cell types. While it has shown robust performance in HeLa and RAW 264.7 cells, its efficacy in other cell lines, particularly those that are less common or have unique physiological characteristics, has not been extensively reported. This presents a potential challenge for researchers working with diverse cellular models.
In contrast, probes like APF and HPF have been utilized in a wider array of cell lines, including fibroblasts and various cancer cell lines. This broader application provides a larger knowledge base for researchers to draw upon when designing their experiments.
Another consideration is the potential for cross-reactivity with other ROS. While this compound is reported to be highly selective for •OH, APF is known to also react with peroxynitrite and hypochlorite. This could be a limitation in experimental systems where multiple ROS are generated simultaneously. However, the differential reactivity of APF and HPF to hypochlorite can be leveraged to distinguish between these ROS.
Furthermore, the development of ratiometric coumarin-based probes offers an advantage for quantitative measurements of hydroxyl radical production, a feature not currently available with this compound.
Conclusion
The selection of a fluorescent probe for hydroxyl radical detection should be guided by the specific requirements of the experiment, including the cell type, the expected concentration of •OH, and the presence of other reactive oxygen species. While this compound is a highly sensitive and selective probe, its documented use is currently limited to a few cell lines. Researchers working with other cell types may find that alternative probes such as APF, HPF, or coumarin-based sensors offer a more established track record and, in some cases, additional functionalities like ratiometric measurement. This guide provides the necessary data and protocols to make an informed decision and to design robust and reliable experiments for the detection of hydroxyl radicals in living cells.
References
- 1. Hydroxyphenyl Fluorescein (HPF) /Aminophenyl Fluorescein (APF) Reactive oxigen species (ROS) detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 2. mdpi.com [mdpi.com]
- 3. HKOH-1: A Highly Sensitive and Selective Fluorescent Probe for Detecting Endogenous Hydroxyl Radicals in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of HKOH-1r Probe Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the HKOH-1r fluorescent probe, designed for the detection of hydroxyl radicals (•OH), with other commercially available alternatives. The performance of these probes is evaluated based on key quantitative metrics, and detailed experimental protocols are provided to facilitate independent verification.
Introduction to Hydroxyl Radical Detection
The hydroxyl radical is a highly reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes, including cellular signaling, inflammation, and oxidative stress-related diseases. Accurate and reliable detection of this transient and highly reactive molecule is crucial for advancing our understanding of its biological roles. Fluorescent probes offer a sensitive and specific method for visualizing and quantifying hydroxyl radicals in living cells.
This compound is a fluorescent probe specifically designed for the sensitive and selective detection of endogenous hydroxyl radicals in living cells. It is a derivative of HKOH-1, engineered for improved cellular uptake and retention. This guide compares the performance of this compound with two other widely used probes for hydroxyl radical detection: Hydroxyphenyl Fluorescein (HPF) and MitoROS OH580.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of this compound, HPF, and MitoROS OH580 based on available data.
| Feature | This compound | Hydroxyphenyl Fluorescein (HPF) | MitoROS OH580 |
| Excitation Maximum (nm) | 500[1] | 490[2][3][4] | 540 |
| Emission Maximum (nm) | 520 | 515 | 590 |
| Quantum Yield (Φ) | Data not publicly available | Data not publicly available | Data not publicly available |
| Detection Limit | Data not publicly available | Data not publicly available | Data not publicly available |
| Selectivity | High selectivity for •OH | Selective for •OH and peroxynitrite (ONOO⁻); does not react with O₂⁻, H₂O₂, or NO | High selectivity for •OH over other ROS |
| Cell Permeability | Yes, designed for enhanced uptake | Yes | Yes |
| Localization | Cytosolic | Cytosolic | Mitochondrial |
Signaling Pathway and Experimental Workflow
UV-Induced Hydroxyl Radical Production in HeLa Cells
Ultraviolet (UV) irradiation of cells can induce the formation of ROS, including hydroxyl radicals. This process involves the activation of complex signaling pathways. One of the key pathways implicated is the NF-κB signaling cascade. While the precise step-by-step mechanism leading to hydroxyl radical production is an area of ongoing research, a simplified model is presented below.
Simplified pathway of UV-induced hydroxyl radical production in HeLa cells.
Experimental Workflow for Probe Comparison
The following workflow outlines a general procedure for comparing the performance of this compound, HPF, and MitoROS OH580 in detecting hydroxyl radicals in HeLa cells following UV irradiation.
Workflow for comparing fluorescent probes for hydroxyl radical detection.
Experimental Protocols
Cell Culture and Plating
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For confocal microscopy, seed cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
For flow cytometry, seed cells in 6-well plates to achieve a sufficient cell number for analysis.
Probe Loading
-
Prepare stock solutions of this compound, HPF, and MitoROS OH580 in DMSO.
-
On the day of the experiment, dilute the stock solutions in serum-free medium or phosphate-buffered saline (PBS) to the desired working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
Induction of Hydroxyl Radical Production
-
UV Irradiation:
-
After probe loading, replace the probe solution with fresh PBS.
-
Expose the cells to a controlled dose of UV-C radiation (e.g., using a UV crosslinker). The optimal dose should be determined empirically to induce a measurable response without causing excessive cell death.
-
-
Fenton Reaction (Positive Control):
-
Prepare a fresh solution of Fenton reagent (e.g., 100 µM H₂O₂ and 10 µM FeSO₄) in PBS.
-
After probe loading, incubate cells with the Fenton reagent for 15-30 minutes at 37°C.
-
Confocal Microscopy
-
After treatment, wash the cells twice with PBS.
-
Add fresh imaging medium (e.g., phenol red-free DMEM) to the cells.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for each probe:
-
This compound/HPF: Excitation ~488 nm, Emission ~500-550 nm.
-
MitoROS OH580: Excitation ~543 nm, Emission ~570-620 nm.
-
-
Acquire images from multiple fields of view for each condition.
Flow Cytometry
-
After treatment, detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in ice-cold PBS.
-
Analyze the cells on a flow cytometer equipped with appropriate lasers and detectors.
-
Measure the mean fluorescence intensity of the cell population for each condition.
Data Analysis
-
For microscopy data, quantify the average fluorescence intensity per cell or per region of interest using image analysis software (e.g., ImageJ/Fiji).
-
For flow cytometry data, analyze the geometric mean fluorescence intensity of the cell populations.
-
Compare the fluorescence intensity of the treated groups to the control group for each probe.
-
Assess the signal-to-background ratio for each probe.
Conclusion
This guide provides a framework for the independent verification and comparison of the this compound probe with other alternatives for detecting hydroxyl radicals in a cellular context. While this compound, HPF, and MitoROS OH580 are all valuable tools, their suitability for a particular experiment will depend on factors such as the desired cellular localization and the specific experimental conditions. The provided protocols and diagrams are intended to serve as a starting point for researchers to design and execute their own rigorous comparative studies.
References
Safety Operating Guide
Navigating the Safe Disposal of Potassium Hydroxide (KOH) in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Potassium Hydroxide (KOH), a strong base commonly used in various scientific applications. Adherence to these protocols is critical to mitigate risks of chemical burns, environmental contamination, and other potential hazards.
Core Safety and Handling Protocols
Potassium Hydroxide is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed and can be harmful to aquatic life. Before initiating any disposal procedures, it is imperative to be familiar with the associated hazards and to don the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: In cases of significant dust or aerosol generation, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Procedure for Potassium Hydroxide
The primary method for disposing of waste KOH solutions is through neutralization, followed by disposal as hazardous waste. Never dispose of untreated KOH down the drain.
-
Segregation and Labeling:
-
Collect all waste KOH solutions in a designated, compatible container. The container must be clearly labeled as "Hazardous Waste: Corrosive, Basic (Potassium Hydroxide)".
-
Ensure the container is in good condition, with a tightly sealing cap, and stored in a cool, dry, well-ventilated area away from incompatible materials such as acids and metals.
-
-
Neutralization (to be performed by trained personnel in a fume hood):
-
Slowly and cautiously add a weak acid, such as citric acid or acetic acid, to the KOH solution while stirring continuously. This process is highly exothermic and can generate significant heat.
-
Monitor the pH of the solution regularly using pH paper or a calibrated pH meter. The target pH for neutralization is typically between 6.0 and 8.0.
-
Perform this step in a well-ventilated fume hood to avoid inhalation of any fumes.
-
-
Final Disposal:
-
Once neutralized, the solution must still be disposed of as hazardous waste according to institutional and local regulations.
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal of the hazardous waste container.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | KOH | |
| Molar Mass | 56.11 g/mol | |
| Hazard Class | 8 (Corrosive) | |
| UN Number | UN 1813 |
Experimental Protocol: Neutralization of Waste KOH
Objective: To safely neutralize a waste solution of Potassium Hydroxide prior to disposal.
Materials:
-
Waste KOH solution
-
Weak acid (e.g., 5% acetic acid or citric acid solution)
-
Large, chemical-resistant beaker or container (borosilicate glass is recommended)
-
Stir bar and magnetic stir plate
-
pH paper or calibrated pH meter
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Place the beaker containing the waste KOH solution on the magnetic stir plate within a fume hood.
-
Add the stir bar to the solution and begin stirring at a moderate speed.
-
Slowly and incrementally add the weak acid to the stirring KOH solution.
-
After each addition, allow the solution to mix thoroughly and then measure the pH.
-
Continue adding the acid in small portions until the pH of the solution is between 6.0 and 8.0.
-
Once the desired pH is reached, turn off the stir plate and remove the stir bar.
-
The neutralized solution is now ready for collection in the designated hazardous waste container.
Visualizing the Disposal Workflow
The following diagram illustrates the key steps and decision points in the proper disposal of Potassium Hydroxide.
Caption: Workflow for the safe disposal of Potassium Hydroxide waste.
References
Personal protective equipment for handling HKOH-1r
Essential Safety and Handling Guide for HKOH-1r
IMMEDIATE SAFETY NOTICE: This document provides essential safety and handling information for this compound, a fluorescent probe for detecting intracellular hydroxyl radicals.[1][2] As a novel research chemical, this compound lacks a comprehensive, officially published Safety Data Sheet (SDS). Therefore, it must be handled with the utmost caution, treating it as a potentially hazardous substance. The following guidelines are based on established best practices for managing uncharacterized compounds in a research setting.[3]
Researchers, scientists, and drug development professionals should strictly adhere to these protocols to ensure personal safety and experimental integrity.
Personal Protective Equipment (PPE)
A multi-layered approach to safety is critical, beginning with engineering controls like certified chemical fume hoods and supplementing with appropriate PPE.[3] The following table summarizes the recommended PPE for handling this compound.
| Protection Area | Required PPE | Specifications & Rationale |
| Hand | Double-gloved Nitrile or Neoprene Gloves | Prevents skin contact with the compound, which may be harmful.[3] Double-gloving is recommended for enhanced protection. Always check manufacturer-provided breakthrough times for the specific solvents being used (e.g., DMSO). |
| Eye & Face | Chemical Safety Goggles & Face Shield | Goggles protect eyes from airborne particles of the solid compound. A face shield should be worn over goggles when there is a risk of splashes, such as during solution preparation. |
| Body | Fully-fastened Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | N95 or Higher-Rated Respirator | Required when handling the solid (powder) form of this compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plans: Handling and Experimental Protocols
Adherence to strict protocols is crucial for both safety and the integrity of your research. Always handle this compound within a certified chemical fume hood.
Protocol 1: Preparation and Weighing of Solid this compound
-
Preparation: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly.
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a dedicated spatula and weighing paper or a tared container.
-
Immediately after dispensing the desired amount, securely close the primary container of this compound.
-
Protocol 2: Solubilization and Storage
-
Solubilization: this compound is soluble in DMSO.
-
Slowly add the solvent (e.g., anhydrous DMSO) to the weighed compound to avoid splashing.
-
If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the vial is securely capped.
-
To prepare a 1-10 mM stock solution, dissolve this compound in DMSO. For example, to get a 10 mM stock solution, you can dilute 1 milligram of HKOH-1 with 135 μL of anhydrous DMSO.
-
-
Labeling: Clearly label the resulting solution with the compound ID (this compound), concentration, solvent, and the date of preparation.
-
Storage:
-
Store the solid compound in a tightly sealed, clearly labeled container.
-
The product should be stored at 4°C and protected from light.
-
Unused stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored in the dark at -20°C or -80°C.
-
Protocol 3: Donning and Doffing of PPE
Correctly putting on and taking off PPE is critical to prevent contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly or use an alcohol-based hand rub.
-
Gown: Put on the lab coat, ensuring it is fully fastened.
-
Mask/Respirator: Secure the N95 respirator, ensuring a proper fit and seal.
-
Eye Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don the first pair of gloves, then the second pair over the cuffs of the gown.
Doffing (Taking Off) Sequence:
-
Gown and Gloves: Remove the gown and gloves together. Peel the gown away from your body, rolling it inside-out. As you pull your hands from the sleeves, peel the gloves off at the same time, touching only the inside surfaces. Dispose of them immediately in the designated waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove the face shield and/or goggles from the back.
-
Mask/Respirator: Remove the respirator from the back by handling the straps.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plans
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Solid Waste: All contaminated disposable materials, including gloves, pipette tips, weighing paper, and paper towels, must be placed in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste bottle. Segregate waste streams; for example, do not mix halogenated and non-halogenated organic solvents.
-
Container Disposal: Empty chemical containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.
-
Compliance: Always follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
Chemical Spill:
-
Alert: Immediately alert colleagues and the laboratory supervisor.
-
Evacuate: Evacuate the immediate area.
-
Contain: If the spill is small and you are trained to handle it, use an appropriate spill kit while wearing full PPE. For flammable liquid spills, control all ignition sources.
-
Large Spills: For large spills, evacuate the laboratory and contact the institutional safety office immediately.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizations
The following diagrams illustrate key logical workflows for safety and operational procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
